BAY-3827
Description
Properties
Molecular Formula |
C27H25FN6O |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide |
InChI |
InChI=1S/C27H25FN6O/c1-6-17-9-7-8-10-18(17)27(35)31-26-20-11-19(24(28)14(2)25(20)32-33-26)23-21(12-29)15(3)34(5)16(4)22(23)13-30/h7-11,23H,6H2,1-5H3,(H2,31,32,33,35) |
InChI Key |
OZFFKOSQNBBYCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC2=NNC3=C(C(=C(C=C32)C4C(=C(N(C(=C4C#N)C)C)C)C#N)F)C |
Origin of Product |
United States |
Foundational & Exploratory
BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It details the compound's mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize its effects. This document is intended to serve as a valuable resource for researchers investigating AMPK signaling and for professionals involved in the development of novel therapeutics targeting this critical cellular energy sensor.
Core Mechanism of Action
This compound is a powerful tool for delineating the functions of AMPK due to its high potency and selectivity.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK in the ATP-binding pocket.[1][2] Structural studies have revealed a unique inhibitory mechanism. The co-crystal structure of the AMPK kinase domain in complex with this compound, resolved at 2.5 Å, shows the inhibitor inducing an αC helix-out conformation.[1][3][4][5][6] A distinctive feature of this bound state is the formation of a disulfide bridge between Cys106 of the αD helix and Cys174 in the activation loop.[1][3][4][5][6] This bridge stabilizes the activation loop in an inactive conformation, leading to the repositioning of the DFG (Asp-Phe-Gly) motif's Phe158.[1][3][4][5] This conformational change displaces His137 and disrupts the regulatory spine of the kinase, ultimately promoting an inactive state.[1][3][4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against AMPK and other kinases, as well as its effects in cellular proliferation assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | ATP Concentration | Notes |
| AMPK | 1.4 | 10 µM | |
| AMPK | 15 | 2 mM | |
| AMPK (rat liver) | 17 | 200 µM | Mixture of α1 and α2 isoforms.[7] |
| AMPK α1β1γ1 (human) | 25 | 200 µM | Bacterially expressed.[7] |
| AMPK α2β2γ1 (human) | 70 | 200 µM | Bacterially expressed.[7] |
| AMPK α2 kinase domain (human) | 89 | 200 µM | |
| RSK1 | 9 | 10 µM | [8] |
| RSK2 | 52 | 10 µM | [8] |
| RSK3 | 36 | 10 µM | [8] |
| RSK4 | 24 | 10 µM | [8] |
| Aurora A | 1324 | 10 µM | [8] |
| FLT3 | 124 | 10 µM | [8] |
| c-Met | 788 | 10 µM | [8] |
Table 2: Cellular Proliferation Inhibition (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Dependence | IC50 (µM) |
| LNCaP | Dependent | 0.28[8] |
| VCaP | Dependent | 1.71[8] |
| 22Rv1 | Dependent | 5.55[8] |
| C4-2B | Independent | >10[8] |
| PC3 | Independent | >10[8] |
| DU145 | Independent | >10[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory pathway of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound induced AMPK inhibition and downstream effects.
Caption: Workflow for assessing this compound's effect on lipogenesis in primary hepatocytes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Activity Assay
-
Objective: To determine the IC50 values of this compound against a panel of kinases.
-
Methodology: Kinase activity is typically measured using a radiometric assay (e.g., using [γ-33P]ATP) or a fluorescence-based assay.
-
Recombinant human kinases are incubated with a specific substrate peptide, ATP (at varying concentrations, e.g., 10 µM and 2 mM), and a range of this compound concentrations.[9]
-
The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A selectivity screen against a broad panel of kinases (e.g., 140 or more) is performed to assess off-target effects.[5]
-
Cellular Assay for AMPK Target Phosphorylation (Immunoblotting)
-
Objective: To assess the effect of this compound on the phosphorylation of downstream AMPK targets in a cellular context.
-
Methodology:
-
Cells (e.g., primary mouse hepatocytes or U2OS cells) are cultured to a suitable confluency.[5][10]
-
Cells are treated with a dose-range of this compound for a specified duration (e.g., 30 minutes).[10] In some experiments, cells are co-treated with an AMPK activator like MK-8722 to assess the inhibitory effect under conditions of AMPK activation.[5][6]
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AMPK targets (e.g., phospho-ACC1 Ser79, phospho-Raptor Ser792) and total protein antibodies for loading controls.[5][10]
-
The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.[10]
-
Lipogenesis Assay in Primary Hepatocytes
-
Objective: To measure the functional consequence of AMPK inhibition by this compound on fatty acid synthesis.
-
Methodology:
-
Primary hepatocytes are isolated from mice.
-
Cells are treated with this compound at various concentrations, often in the presence or absence of an AMPK activator (e.g., MK-8722).[6]
-
A radiolabeled precursor for lipogenesis, such as [1-14C]-acetate, is added to the culture medium.[6]
-
After an incubation period (e.g., 2 hours), the cells are washed and lysed.
-
Total lipids are extracted from the cell lysates using a solvent mixture (e.g., chloroform:methanol).
-
The amount of incorporated radioactivity into the lipid fraction is quantified using a scintillation counter.
-
The results are normalized to the total protein content of the cell lysate. A decrease in radiolabel incorporation indicates inhibition of lipogenesis.[6]
-
Conclusion
This compound is a highly potent and selective AMPK inhibitor with a well-characterized mechanism of action.[2] Its ability to effectively block AMPK signaling in both biochemical and cellular assays makes it an invaluable tool for studying the diverse roles of AMPK in physiology and disease. While it exhibits some off-target effects, notably on RSK isoforms, its superior potency and selectivity compared to older inhibitors like Compound C make it the preferred choice for many applications.[5][7] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of AMPK biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. themoonlight.io [themoonlight.io]
- 3. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in various therapeutic areas, including metabolic diseases and oncology. The discovery of potent and selective inhibitors is essential for elucidating the multifaceted roles of AMPK in health and disease. BAY-3827 emerged from a high-throughput screening campaign as a highly potent and selective inhibitor of AMPK.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical characterization of this compound, intended for researchers and professionals in the field of drug discovery and development.
Discovery and Development
This compound was identified through a high-throughput screening effort followed by extensive chemical optimization.[1] The initial lead structure was refined to enhance potency and selectivity, leading to the identification of this compound as a tool compound for further investigation.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of AMPK.[2] Structural studies have revealed its unique mechanism of action. A 2.5 Å co-crystal structure of this compound in complex with the AMPK kinase domain demonstrated that the inhibitor binds to the ATP-binding pocket, inducing an αC helix-out conformation.[3][4] A distinctive feature of this interaction is the formation of a disulfide bridge between Cys106 on the αD helix and Cys174 in the activation loop.[3][4] This covalent bond stabilizes the activation loop in an inactive conformation, preventing the kinase from adopting its active state.[3][4] This structural arrangement provides a clear basis for the potent inhibitory activity of this compound.
Below is a diagram illustrating the proposed inhibitory mechanism of this compound on the AMPK signaling pathway.
References
BAY-3827: An In-depth Technical Guide to its Interaction with the Target Protein AMPK
This technical guide provides a comprehensive overview of the binding of the potent and selective inhibitor, BAY-3827, to its target protein, AMP-activated protein kinase (AMPK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of this compound.
Core Target and Mechanism of Action
The primary molecular target of this compound is the kinase domain of AMP-activated protein kinase (AMPK) .[1] this compound is a highly potent and selective ATP-competitive inhibitor of AMPK.
The binding of this compound to the ATP-binding pocket of the AMPK kinase domain induces a distinct inactive conformation.[1] A key feature of this inhibition is the formation of a disulfide bridge between Cys106 on the αD helix and Cys174 within the activation loop.[1] This covalent bond stabilizes the activation loop in a conformation that disrupts the kinase's regulatory spine, rendering it inactive.[1] This inactive state is characterized by an "αC helix-out" conformation and a repositioning of the DFG (Asp-Phe-Gly) motif. Specifically, the phenylalanine residue (Phe158) of the DFG motif is shifted towards the C-terminal lobe.[1]
This compound Binding Site on AMPK
The co-crystal structure of the AMPKα2 kinase domain in complex with this compound, resolved at 2.5 Å, reveals that the inhibitor occupies the conserved ATP-binding pocket located between the N- and C-terminal lobes of the kinase domain.[1]
Several residues within the activation loop engage in hydrophobic interactions with the pyridine ring of this compound, contributing to its binding affinity. These residues include:
-
Asn144
-
Ala156
-
Asn162
-
Met164
-
Ser165
Notably, the binding of this compound does not extend past the gatekeeper residue, Met93.
Quantitative Data
The inhibitory potency and binding affinity of this compound for AMPK have been quantified through various assays.
| Parameter | Value | Conditions | Reference |
| IC50 | 1.4 nM | Low ATP concentration (10 µM) | [1] |
| IC50 | 15 nM | High ATP concentration (2 mM) | [1] |
| IC50 (α1β1γ1) | 31.2 nM | High ATP concentration (200 µM) | [1] |
| IC50 (α2β2γ1) | 36.5 nM | High ATP concentration (200 µM) | [1] |
| IC50 (α2β1γ1) | 57 nM | High ATP concentration (200 µM) | [1] |
| Kd | 1.23 µM | Spectral shift binding assay | [1] |
This compound also exhibits inhibitory activity against other kinases, although with lower potency compared to AMPK.
| Kinase | IC50 | ATP Concentration | Reference |
| RSK1 | 9 nM | 10 µM | [2] |
| RSK2 | 52 nM | 10 µM | [2] |
| RSK3 | 36 nM | 10 µM | [2] |
| RSK4 | 24 nM | 10 µM | [2] |
| FLT3 | 124 nM | 10 µM | [2] |
| c-Met | 788 nM | 10 µM | [2] |
| Aurora A | 1,324 nM | 10 µM | [2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiolabeled ATP)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against AMPK using a radiolabeled ATP assay.
Materials:
-
Active AMPK (e.g., human α2β1γ1 complex)
-
Kinase Dilution Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 50 ng/µl BSA, 5% glycerol)
-
Peptide Substrate (e.g., SAMStide - HMRSAMSGLHLVKRR)
-
[γ-33P]ATP or [γ-32P]ATP
-
10 mM ATP Stock Solution
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper or membrane
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a microfuge tube on ice, prepare the kinase reaction mixture containing the diluted active AMPK, the peptide substrate, and the desired concentration of this compound or vehicle (DMSO).
-
Prepare the [γ-33P]ATP Assay Cocktail by mixing the 10 mM ATP stock, [γ-33P]ATP, and Kinase Assay Buffer to achieve the desired final ATP concentration (e.g., 10 µM for low ATP condition or 2 mM for high ATP condition).
-
Initiate the kinase reaction by adding the [γ-33P]ATP Assay Cocktail to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Co-crystallization of AMPK Kinase Domain with this compound
The following is a generalized protocol for obtaining co-crystals of the AMPK kinase domain with this compound, based on published methods for AMPK crystallization.[3] The specific conditions for the published 2.5 Å structure may vary.
Materials:
-
Purified, wild-type AMPKα2 kinase domain
-
This compound
-
Crystallization buffer (e.g., containing PEG as a precipitant)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
Procedure:
-
Incubate the purified AMPKα2 kinase domain with a molar excess of this compound to ensure complex formation.
-
Set up crystallization trials by mixing the protein-inhibitor complex with the crystallization buffer in the wells of a crystallization plate. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Once crystals of suitable size are obtained, they are carefully harvested and cryo-cooled in liquid nitrogen after a brief soak in a cryoprotectant solution to prevent ice formation during X-ray diffraction data collection.
-
Collect X-ray diffraction data at a synchrotron source to determine the three-dimensional structure of the AMPK-BAY-3827 complex.
Visualizations
AMPK Signaling Pathway and Inhibition by this compound
Caption: AMPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound using a radiolabeled kinase assay.
Logical Relationship of this compound's Mechanism of Action
Caption: The molecular mechanism of AMPK inhibition by this compound.
References
BAY-3827: A Deep Dive into Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its high potency and improved selectivity over previous AMPK inhibitors like Compound C make it a valuable tool for delineating the cellular functions of AMPK. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and affected signaling pathways.
Quantitative Kinase Selectivity Data
The selectivity of this compound has been assessed through in vitro kinase activity assays against large panels of human protein kinases. The data reveals a high affinity for AMPK with some off-target activity, most notably against the 90-kDa ribosomal S6 kinase (RSK) family.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Target Kinase | IC50 (nM) | ATP Concentration | Notes |
| AMPK (α1β1γ1) | 1.4[1][2][3][4] | 10 µM | High potency at low ATP concentration. |
| AMPK (α1β1γ1) | 15[1][2][3][4] | 2 mM | Potency decreases at high ATP concentration. |
| AMPK (α2β2γ1) | 36.5[2] | 200 µM | |
| AMPK (α2β1γ1) | 57[2] | 200 µM | |
| RSK1 (RPS6KA1) | ~80-85% inhibition at 0.1 µM[3] | Not Specified | One of the most significant off-targets. |
| RSK2 (RPS6KA2) | 24[5] | 10 µM | |
| RSK3 (RPS6KA3) | 52[5] | 10 µM | |
| RSK4 (RPS6KA6) | 37[5] | 10 µM | |
| MSK1 (RPS6KA5) | 43[5] | 10 µM | |
| PHK | ~80-85% inhibition at 0.1 µM[3] | Not Specified | |
| FLT3 | 119[5] | 10 µM | |
| MST3 | 94[5] | 10 µM | |
| Aurora A | 1324[4] | 10 µM | |
| c-Met | 788[4] | 10 µM |
Note: The selectivity of this compound was evaluated in screens of 140 and 331 different kinases.[4][6][7] For the majority of the 331 kinases tested, this compound exhibited over 500-fold selectivity.[4]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's kinase selectivity.
In Vitro Kinase Activity Assays
The primary method for determining the kinase selectivity of this compound involves in vitro kinase activity assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
General Workflow:
-
Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific peptide or protein substrate for each kinase is prepared.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Mixture: The kinase, its specific substrate, ATP (often radiolabeled with ³²P or ³³P), and the appropriate buffer are combined in the wells of a microtiter plate.
-
Initiation of Reaction: The reaction is initiated by the addition of this compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of the radioisotope. Other detection methods include fluorescence polarization and antibody-based assays (e.g., ELISA).
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control (without inhibitor). IC50 values are then determined by fitting the data to a dose-response curve.
A key variable in these assays is the concentration of ATP. Assays are often performed at both low (e.g., 10 µM) and high (e.g., 2 mM, near physiological concentrations) ATP levels to assess the mechanism of inhibition (e.g., ATP-competitive).[1][2][3][4]
Signaling Pathways and Mechanisms of Action
This compound exerts its inhibitory effect on AMPK through a distinct molecular mechanism, which in turn influences downstream signaling pathways.
Mechanism of AMPK Inhibition by this compound
This compound binds to the ATP-binding pocket of the AMPK kinase domain.[3][6][8] This binding event induces a conformational change, stabilizing the kinase in an inactive state. A key feature of this inhibition is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[2][9][10] This bridge repositions the DFG motif, disrupting the regulatory spine of the kinase and preventing catalysis.[2][9][10]
Mechanism of this compound-mediated AMPK inhibition.
Downstream Effects of AMPK Inhibition
By inhibiting AMPK, this compound blocks the phosphorylation of its downstream targets. A primary example is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) phosphorylation.[2][9][10] This leads to a decrease in the inhibition of lipogenesis. In cellular models, treatment with this compound has been shown to block the effects of AMPK activators and downregulate a significant portion of AMPK-dependent genes.[8][9]
Simplified signaling pathway showing the effect of this compound on AMPK and downstream targets.
Experimental Workflow for Kinase Selectivity Profiling
The process of characterizing the selectivity profile of a kinase inhibitor like this compound involves a systematic workflow.
Workflow for determining the kinase selectivity profile of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. themoonlight.io [themoonlight.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]
BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-3827 is a highly potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and detailed pharmacological characteristics. It delves into its mechanism of action, its effects on key signaling pathways, and its anti-proliferative activity in cancer models. Detailed protocols for key experimental assays are provided to facilitate further research and application of this valuable chemical probe.
Chemical Structure and Properties
This compound, with the IUPAC name N-[5-(3,5-dicyano-1,4-dihydro-1,2,6-trimethyl-4-pyridinyl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[5-(3,5-dicyano-1,4-dihydro-1,2,6-trimethyl-4-pyridinyl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide |
| CAS Number | 2377576-35-5 |
| Molecular Formula | C₂₇H₂₅FN₆O |
| Molecular Weight | 468.53 g/mol |
| SMILES | N#CC1=C(N(C(C)=C(C#N)C1C2=CC3=C(NN=C3NC(C4=C(C=CC=C4)CC)=O)C(C)=C2F)C)C |
| InChI Key | OZFFKOSQNBBYCA-UHFFFAOYSA-N |
| Appearance | White to beige powder |
| Solubility | DMSO: ≥ 2 mg/mL |
| Storage | 2-8°C |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective inhibitor of AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status.
Potency and Selectivity
This compound exhibits low nanomolar inhibitory activity against AMPK. Its potency is influenced by the concentration of ATP.[1][2][3] In cell-free assays, it has been shown to inhibit AMPK with an IC₅₀ of 1.4 nM at a low ATP concentration (10 µM) and 15 nM at a high ATP concentration (2 mM).[1][2][3] A selectivity screen against a large panel of kinases revealed that this compound is highly selective for AMPK, with over 500-fold selectivity for most of the 331 kinases tested.[1] However, it also shows inhibitory activity against Ribosomal S6 Kinase (RSK) family members, including RSK1, RSK2, and RSK3.[4]
| Target | IC₅₀ (nM) | ATP Concentration |
| AMPK | 1.4 | 10 µM |
| AMPK | 15 | 2 mM |
| RSK1 | 9 | 10 µM |
| RSK2 | 52 | 10 µM |
| RSK3 | 24 | 10 µM |
| MSK1 | 43 | 10 µM |
| MST3 | 94 | 10 µM |
| FLT3 | - | - |
Mechanism of Action
This compound acts as a direct inhibitor of the AMPK catalytic subunit. A co-crystal structure of the AMPK kinase domain with this compound revealed that the inhibitor binds to the ATP-binding pocket, inducing an inactive conformation of the kinase.[5][6][7] A notable feature of this binding is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[5][6][7] This bridge stabilizes the activation loop in a position that disrupts the regulatory spine of the kinase, leading to its inactivation.[5][6][7]
Signaling Pathways
This compound, through its inhibition of AMPK, modulates several downstream signaling pathways, primarily those involved in metabolism and cell growth.
As depicted in the signaling pathway diagram, inhibition of AMPK by this compound prevents the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.[1][5] This leads to a reduction in lipogenesis.[5] Furthermore, this compound has been shown to down-regulate the expression of several genes involved in lipid metabolism, including Lipase E (LIPE), cAMP-dependent protein kinase type II-beta regulatory subunit (PRKAR2B), serine-threonine kinase AKT3, and carnitine palmitoyl-transferase 1 (CPT1).[4] This modulation of gene expression contributes to impaired lipid flux. A significant consequence of these effects is the strong anti-proliferative activity of this compound in androgen-dependent prostate cancer cell lines.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of this compound against AMPK.
Materials:
-
Purified active AMPK enzyme
-
AMARA peptide substrate (AMARAASAAALARRR)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35)
-
[γ-³³P]ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound stock solution in DMSO
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the assay buffer, AMPK enzyme, and AMARA peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or below the Kₘ for ATP for AMPK.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the incorporated ³³P on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines the measurement of the anti-proliferative effects of this compound on androgen-dependent prostate cancer cell lines.
Materials:
-
LNCaP or VCaP human prostate cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed LNCaP or VCaP cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 6 days.
-
On the day of measurement, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
De Novo Lipogenesis Assay in Primary Hepatocytes
This protocol describes the measurement of fatty acid synthesis in primary hepatocytes treated with this compound.
Materials:
-
Primary mouse hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound stock solution in DMSO
-
[¹⁴C]-Acetate
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Isolate primary hepatocytes from mice and seed them in collagen-coated plates.
-
Allow the cells to attach and then treat them with various concentrations of this compound or DMSO for a specified period.
-
Add [¹⁴C]-Acetate to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with PBS to remove unincorporated [¹⁴C]-Acetate.
-
Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).
-
Measure the radioactivity of the lipid extract using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each sample.
-
Calculate the rate of de novo lipogenesis and compare the effects of different this compound concentrations to the vehicle control.[4]
Western Blotting for ACC1 Phosphorylation
This protocol details the detection of changes in the phosphorylation status of ACC1 in response to this compound treatment.
Materials:
-
LNCaP or VCaP cells
-
This compound stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ACC1 (Ser79) and anti-total ACC1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture LNCaP or VCaP cells and treat them with this compound at various concentrations and for different durations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ACC1 to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in ACC1 phosphorylation.
Conclusion
This compound is a powerful and selective research tool for investigating the physiological and pathological roles of AMPK. Its well-characterized mechanism of action and potent inhibitory activity make it an invaluable asset for studies in metabolism, oncology, and other fields where AMPK signaling is a key player. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation | MDPI [mdpi.com]
BAY-3827: An In-Depth Technical Guide to In Vitro Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). The information is compiled from multiple peer-reviewed studies to serve as a valuable resource for researchers in oncology, metabolism, and drug discovery.
Core Quantitative Data
The in vitro potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against AMPK and other kinases, as well as its effects in cellular models.
Table 1: In Vitro Biochemical Potency of this compound Against AMPK
| Target | ATP Concentration | IC50 (nM) | Species | Assay Conditions |
| AMPK | 10 µM (low) | 1.4 | Human (α2β1γ1 complex) | Cell-free assay, with 2 µM AMP[1][2] |
| AMPK | 2 mM (high) | 15 | Human (α2β1γ1 complex) | Cell-free assay, with 2 µM AMP[1][2][3][4] |
| AMPK | 200 µM | 17 | Rat (liver purified) | Cell-free assay[5] |
| AMPK α1β1γ1 | 200 µM | 25 | Human | Bacterially expressed, Thr172 phosphorylated[5] |
| AMPK α2β2γ1 | 200 µM | 70 | Human | Bacterially expressed, Thr172 phosphorylated[5] |
| AMPK α2 Kinase Domain | 200 µM | 89 | Human | Bacterially expressed, Thr172 phosphorylated[5] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | IC50 (nM) | ATP Concentration | Notes |
| RSK1 (RPS6KA1) | 9.1 | 1 µM | Eurofins assay[6] |
| RSK2 (RPS6KA2) | 24 | 1 µM | Eurofins assay[6][7] |
| RSK3 (RPS6KA3) | 52 | 1 µM | Eurofins assay[6][7] |
| RSK4 (RPS6KA6) | 36 | Not Specified | Bayer in-house assay[3][6][7] |
| MSK1 (RPS6KA5) | 43 | 1 µM | Eurofins assay[6][7] |
| Flt3 | 124 | 10 µM | [3] |
| c-Met | 788 | 10 µM | [3] |
| Aurora A | 1324 | 10 µM | [3] |
| MST3 | 94 | 1 µM | Eurofins assay[6][7] |
Table 3: Cellular Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Duration |
| Hepatocytes | ACC1 Phosphorylation | Inhibition of MK-8722-mediated phosphorylation | 2.5 - 5 µM (complete inhibition) | Not Specified |
| Hepatocytes | Lipogenesis | Rescue of MK-8722-mediated inhibition | Dose-dependent | Not Specified |
| LNCaP & VCaP | ACC1 Ser79 Phosphorylation | Strong reduction | Not Specified (tested 0-10 nM) | Overnight |
| LNCaP & VCaP | Proliferation | Inhibition | Strong inhibitory effects at 0-10 nM | 6 days |
| IMR-32 | pACC HTRF Assay | Inhibition | 150 nM | Not Specified |
| U2OS | ACC Phosphorylation (Ser80) | Inhibition of MK-8722-induced phosphorylation | Dose-dependent | 30 min |
| MYC-dependent cancer cell lines (COLO 320DM, Ramos, etc.) | Proliferation | No significant anti-proliferative activity | Not Specified | Not Specified |
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the AMPK kinase domain.[8] This binding induces an αC helix-out conformation, which is characteristic of an inactive kinase state.[8] A key feature of this compound's inhibitory mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[8] This covalent bond stabilizes the activation loop, leading to a repositioning of the DFG motif's phenylalanine (Phe158) and disruption of the regulatory spine, ultimately locking the kinase in an inactive conformation.[8]
References
- 1. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. themoonlight.io [themoonlight.io]
The Potent AMPK Inhibitor BAY-3827: A Technical Guide to its Effects on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3827 has emerged as a potent and selective inhibitor of 5' adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] Given AMPK's multifaceted role in cancer metabolism, its inhibition presents a compelling, albeit complex, therapeutic strategy.[3][4] Recent studies suggest that AMPK inhibitors may be particularly effective in treating certain cancers, such as lung adenocarcinomas where the gene encoding the α1 catalytic subunit of AMPK (PRKAA1) is frequently amplified.[3][4] This technical guide provides an in-depth overview of the known and hypothesized effects of this compound on cancer cell metabolism, with a focus on its mechanism of action, impact on lipid metabolism, and potential influence on glycolysis and oxidative phosphorylation. This document is intended to serve as a resource for researchers designing and interpreting experiments involving this inhibitor.
Core Mechanism of Action
This compound is a potent, selective, and cell-permeable inhibitor of AMPK.[1][2][3][4] It also exhibits activity against ribosomal S6 kinase (RSK) family members.[1]
Biochemical and Cellular Potency
The inhibitory activity of this compound against AMPK has been quantified in various assays, demonstrating its high potency.
| Parameter | Condition | Value | Reference |
| IC50 (AMPK) | Low ATP (10 µM) | 1.4 nM | [2][5] |
| IC50 (AMPK) | High ATP (2 mM) | 15 nM | [2][5] |
| IC50 (pACC1) | LNCaP cells | 150 nM | [6] |
| IC50 (pACC1) | U2OS cells | 0.93 µM | [5] |
| IC50 (pACC1) | U2OS cells + MK-8722 | 6.36 µM | [5] |
Molecular Interaction with AMPK
Structural studies have revealed that this compound binds to the ATP-binding pocket of the AMPK kinase domain.[2] This interaction induces a conformational change, stabilizing an inactive state of the enzyme. A notable feature of the this compound-bound structure is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop, which helps to lock the kinase in an inactive conformation.
Interestingly, treatment of cells with this compound leads to a paradoxical increase in the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172).[3][7][8] This is thought to occur because the binding of this compound protects Thr172 from dephosphorylation.[3][7][8] Despite this increased phosphorylation, the downstream targets of AMPK remain unphosphorylated, confirming the inhibitory action of this compound.[3]
Effects on Lipid Metabolism
The most well-documented metabolic effect of this compound in cancer cells is the profound inhibition of lipid metabolism. This is particularly evident in androgen-dependent prostate cancer models.[1][9][10][11]
Downregulation of Key Lipogenic Genes
This compound treatment leads to a significant downregulation of several key genes involved in lipid synthesis and metabolism. This effect is particularly pronounced in androgen-responsive prostate cancer cells, where androgen signaling upregulates many of these same genes.[1][9][10][11]
| Gene | Function | Observed Effect of this compound | Cancer Model | Reference |
| HMGCR | 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (cholesterol synthesis) | Downregulation | Androgen-dependent prostate cancer | [1][9][10] |
| FASN | Fatty acid synthase (fatty acid synthesis) | Downregulation | Androgen-dependent prostate cancer | [1][9][10] |
| PFKFB2 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 2 (glycolysis and lipogenesis) | Downregulation | Androgen-dependent prostate cancer | [1][9][10] |
| LIPE | Lipase E (hormone-sensitive lipase) | Strong downregulation | Androgen-dependent prostate cancer | [1][9][10] |
| CPT1 family | Carnitine palmitoyl-transferase 1 (fatty acid oxidation) | Inhibition | Androgen-dependent prostate cancer | [1][9][10] |
This targeted downregulation of lipogenic genes, coupled with the inhibition of key enzymes like ACC1, leads to an overall impairment of lipid flux in responsive cancer cells.[1][9][10]
Signaling Pathway: AMPK Inhibition and Lipid Metabolism
The following diagram illustrates the established signaling pathway through which this compound inhibits lipid metabolism.
Caption: Signaling pathway of this compound's effect on lipid metabolism.
Hypothesized Effects on Glycolysis and Oxidative Phosphorylation
While direct experimental data on the effects of this compound on glycolysis and oxidative phosphorylation in cancer cells is currently limited in the published literature, we can formulate hypotheses based on the known role of AMPK in regulating these central metabolic pathways.
Potential Impact on Glycolysis
AMPK is known to stimulate glycolysis by promoting the activity of phosphofructokinase 2 (PFK2) and the plasma membrane localization of glucose transporters. Therefore, inhibition of AMPK by this compound would be expected to have the opposite effect.
Hypothesized Effects of this compound on Glycolysis:
-
Decreased Glucose Uptake: By inhibiting AMPK, this compound may reduce the translocation of glucose transporters (e.g., GLUT1, GLUT4) to the cell surface, thereby decreasing glucose import.
-
Reduced Glycolytic Flux: Inhibition of AMPK could lead to decreased activity of key glycolytic enzymes, resulting in a lower rate of glycolysis and reduced lactate production.
The following diagram illustrates the hypothesized signaling pathway for the effect of this compound on glycolysis.
Caption: Hypothesized signaling pathway of this compound's effect on glycolysis.
Potential Impact on Oxidative Phosphorylation
AMPK activation generally promotes mitochondrial biogenesis and function. Consequently, its inhibition could lead to a reduction in oxidative phosphorylation.
Hypothesized Effects of this compound on Oxidative Phosphorylation:
-
Decreased Mitochondrial Biogenesis: Chronic treatment with this compound may lead to reduced expression of genes involved in mitochondrial biogenesis (e.g., PGC-1α).
-
Reduced Oxygen Consumption: Inhibition of AMPK could result in a decreased oxygen consumption rate (OCR), indicative of reduced oxidative phosphorylation.
The following diagram illustrates the hypothesized signaling pathway for the effect of this compound on oxidative phosphorylation.
Caption: Hypothesized pathway of this compound's effect on oxidative phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cell metabolism.
Western Blotting for Phospho-ACC1
This protocol is used to determine the cellular activity of this compound by measuring the phosphorylation of its direct downstream target, ACC1.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., LNCaP, VCaP, U2OS) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ACC1 (Ser79) and total ACC1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Cell Proliferation Assay
This assay measures the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate cells for 72-96 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Gene Expression Analysis by qRT-PCR
This protocol quantifies changes in the expression of metabolic genes upon this compound treatment.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle as described for Western blotting.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform quantitative real-time PCR using a SYBR Green-based master mix and primers for target genes (e.g., HMGCR, FASN, PFKFB2, LIPE, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the PCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Measurement of Glycolysis and Oxidative Phosphorylation (Seahorse Assay)
This protocol provides a framework for assessing the direct effects of this compound on cellular bioenergetics.
-
Cell Seeding:
-
Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare a solution of this compound in Seahorse XF DMEM medium.
-
-
Assay Protocol:
-
Wash cells with Seahorse XF DMEM medium and incubate in a CO2-free incubator for 1 hour.
-
Measure baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Inject this compound and monitor the acute changes in OCR and ECAR.
-
For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.
-
For a glycolysis stress test, sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolytic capacity.
-
-
Data Analysis:
-
Normalize data to cell number or protein content.
-
Analyze the changes in bioenergetic parameters in response to this compound.
-
The following diagram illustrates a typical experimental workflow for assessing the metabolic effects of this compound.
Caption: Experimental workflow for studying this compound's metabolic effects.
Conclusion
This compound is a valuable tool for investigating the role of AMPK in cancer cell metabolism. Its potent and selective inhibition of AMPK allows for the precise dissection of AMPK-dependent signaling pathways. While the effects of this compound on lipid metabolism are well-characterized, particularly in the context of androgen-dependent prostate cancer, its impact on glycolysis and oxidative phosphorylation remains an area for further investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a framework for researchers to explore these unanswered questions and to further elucidate the therapeutic potential of AMPK inhibition in cancer. As with any kinase inhibitor, it is crucial to consider its off-target effects, such as the inhibition of RSK kinases, when interpreting experimental results.[1]
References
- 1. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
BAY-3827: A Technical Guide for Investigating AMPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore energy homeostasis.[2][3][4] Given its role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases and cancer.[1][4][5] The study of AMPK signaling has been greatly advanced by the development of specific pharmacological tools. BAY-3827 is a potent and selective inhibitor of AMPK, offering a powerful tool to dissect the intricate roles of AMPK in various cellular processes.[4][6][7][8] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying AMPK signaling.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of AMPK.[7] Structural studies have revealed that this compound binds to the kinase domain of the AMPKα subunit in an inactive "DFG-in" conformation.[6][7] A key feature of its binding is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[8][9][10] This interaction stabilizes the activation loop in a conformation that disrupts the regulatory spine of the kinase, thereby locking it in an inactive state.[8][9][10]
Interestingly, treatment of cells with this compound has been shown to paradoxically increase the phosphorylation of AMPK at Threonine 172 (Thr172), the activating phosphorylation site.[4][5] This is thought to occur because this compound binding protects Thr172 from dephosphorylation.[4] Despite this increased phosphorylation, the kinase remains inactive, and the phosphorylation of downstream AMPK targets is inhibited.[4]
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against AMPK
| Assay Condition | Target | IC50 Value | Reference |
| Low ATP (10 µM) | Human AMPK (α2β1γ1) | 1.4 nM | [4][6][7] |
| High ATP (2 mM) | Human AMPK | 15 nM | [6][7][11] |
| Standard ATP (200 µM) | Rat Liver AMPK | 17 nM | [4] |
| Standard ATP (200 µM) | Human α1β1γ1 | 25 nM | [4] |
| Standard ATP (200 µM) | Human α2β2γ1 | 70 nM | [4] |
| Standard ATP (200 µM) | Human α2 Kinase Domain | 89 nM | [4] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Type | Assay | Endpoint | IC50/EC50 Value | Reference |
| U2OS cells | HTRF Assay | p-ACC1 (Ser79) Inhibition | 0.93 µM | [6][7] |
| U2OS cells (with MK-8722) | HTRF Assay | p-ACC1 (Ser79) Inhibition | 6.36 µM | [6][7] |
| IMR-32 cells | Cellular Mechanistic Assay | p-ACC Inhibition | 150 nM | [12] |
| U2OS cells | HTRF Assay | p-AMPK (Thr172) Increase | 1.93 µM (EC50) | [6] |
| U2OS cells (with MK-8722) | HTRF Assay | p-AMPK (Thr172) Increase | 0.57 µM (EC50) | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against purified AMPK in a cell-free system.
Materials:
-
Purified, active AMPK (e.g., rat liver AMPK or recombinant human AMPK complexes).
-
This compound.
-
ATP.
-
AMPK substrate peptide (e.g., AMARA peptide).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).
-
Phosphocellulose paper or other means of separating phosphorylated substrate.
-
Scintillation counter or luminometer.
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a microplate, combine the purified AMPK enzyme, the substrate peptide, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for non-radioactive assays) to a final concentration of 10 µM (low ATP) or 2 mM (high ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the signal.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular AMPK Target Engagement Assay (Immunoblotting)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a direct downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), in cultured cells.
Materials:
-
Cell line of interest (e.g., U2OS, primary hepatocytes).
-
Cell culture medium and supplements.
-
This compound.
-
Optional: AMPK activator (e.g., MK-8722, AICAR).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPK (Thr172), anti-total AMPK, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-2 hours). If using an activator, pre-treat with this compound before adding the activator for the final portion of the incubation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Lipogenesis Assay
This assay measures the effect of this compound on de novo lipogenesis, a key metabolic process inhibited by AMPK.[6][7]
Materials:
-
Primary hepatocytes or a suitable cell line.
-
Culture medium.
-
This compound.
-
AMPK activator (e.g., MK-8722).
-
[¹⁴C]-Acetate.
-
Scintillation fluid and counter.
Procedure:
-
Culture primary hepatocytes or another suitable cell line.
-
Treat the cells with this compound with or without an AMPK activator like MK-8722.[6][7]
-
Add [¹⁴C]-Acetate to the culture medium and incubate for a period to allow for its incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Measure the radioactivity in the lipid fraction using a scintillation counter.
-
An increase in radioactivity in the presence of this compound indicates a reversal of AMPK-mediated inhibition of lipogenesis.[6][7]
Visualizations
The following diagrams illustrate the AMPK signaling pathway and the mechanism of action of this compound.
Caption: Simplified AMPK signaling pathway showing upstream activators and key downstream targets.
Caption: Mechanism of action of this compound, leading to the inhibition of AMPK activity.
Caption: General experimental workflow for studying the effects of this compound in cell-based assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. bayer.com [bayer.com]
Methodological & Application
Application Notes and Protocols for BAY-3827 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BAY-3827 is a potent and highly selective inhibitor of AMP-activated protein kinase (AMPK).[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK and stabilizing it in an inactive conformation.[2][3][4][5] A key feature of its mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop, which disrupts the regulatory spine of the kinase.[2][4][5] This inhibition prevents the downstream phosphorylation of AMPK targets, such as Acetyl-CoA Carboxylase 1 (ACC1), thereby blocking processes like lipogenesis.[2][5] Due to its high potency and selectivity compared to other inhibitors like Compound C, this compound is a valuable tool for elucidating the cellular functions of AMPK.[3] It has demonstrated anti-proliferative effects in certain cancer cell lines, particularly those that are androgen-dependent.[1][6]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound from various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against AMPK
| Target | ATP Concentration | IC₅₀ (nM) | Reference |
| AMPK | 10 µM (low) | 1.4 | [1][7] |
| AMPK | 2 mM (high) | 15 | [1][7] |
| Rat Liver AMPK | 200 µM | 17 | [8][9] |
| Human α1β1γ1 | 200 µM | 25 | [8][9] |
| Human α2β2γ1 | 200 µM | 70 | [8][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (µM) | EC₅₀ (µM) | Conditions | Reference |
| U2OS | pACC1 Inhibition | 0.93 | - | Basal | [2] |
| U2OS | pACC1 Inhibition | 6.36 | - | + MK-8722 | [2] |
| U2OS | pAMPKα Increase | - | 1.93 | Basal | |
| U2OS | pAMPKα Increase | - | 0.57 | + MK-8722 |
Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | Incubation Time | Reference |
| LNCaP | 0.28 | 6 days | [1] |
| VCaP | 1.71 | 6 days | [1] |
| 22Rv1 | 5.55 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 468.53 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.69 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Note: Commercial suppliers indicate solubility in DMSO is around 12 mg/mL (25.61 mM).[7] Use fresh DMSO as it can be hygroscopic, which may reduce solubility.
Protocol 2: General Cell Culture Treatment
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells into the appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of treatment, dilute the this compound stock solution to the desired final concentrations using pre-warmed complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, or 24-144 hours for proliferation assays).[1][10]
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting to assess protein phosphorylation or a cell viability assay.
Protocol 3: Western Blotting for Phospho-ACC1 (pACC1) Inhibition
This protocol details how to assess the inhibitory effect of this compound on AMPK signaling by measuring the phosphorylation of its direct downstream target, ACC1.
Materials:
-
Treated cell lysates (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for a short duration (e.g., 30-60 minutes), place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79) overnight at 4°C, following the manufacturer's recommended dilution.[11]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[11]
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ACC1 and a loading control like GAPDH or β-actin.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the pACC1/total ACC1 ratio indicates successful inhibition of AMPK by this compound.[2]
Protocol 4: Cell Viability Assay (e.g., MTT Assay)
This protocol is used to determine the anti-proliferative effects of this compound.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0-10 nM for sensitive lines) for an extended period (e.g., 6 days).[1]
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation | MDPI [mdpi.com]
- 9. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
BAY-3827: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
BAY-3827 is a potent and highly selective chemical probe that functions as an inhibitor of AMP-activated protein kinase (AMPK).[1] Due to its high potency and well-characterized mechanism of action, it serves as an invaluable tool for delineating the cellular functions of AMPK.[2][3] These notes provide detailed protocols and optimal concentration guidelines for using this compound in various in vitro experimental setups.
Mechanism of Action
AMPK is a crucial cellular energy sensor that maintains energy homeostasis.[2] this compound exerts its inhibitory effect by binding to the ATP-binding pocket within the AMPK kinase domain.[3][4] This binding event induces an inactive conformation of the kinase, characterized by an αC helix-out position and the formation of a unique disulfide bridge that disrupts the enzyme's regulatory spine.[4][5] This mechanism effectively prevents the phosphorylation of downstream AMPK substrates.
Quantitative Data: In Vitro Inhibitory Activity
The optimal concentration of this compound is highly dependent on the experimental system, particularly the concentration of ATP in biochemical assays and the cellular context in cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) in various conditions.
| Target | Assay Type | ATP Concentration | IC₅₀ Value | Reference |
| AMPK | Biochemical | 10 µM (low) | 1.4 nM | [1][6][7] |
| AMPK | Biochemical | 2 mM (high) | 15 nM | [1][6][7] |
| AMPK α1β1γ1 complex | Biochemical | 200 µM | 25 - 31.2 nM | [7][8] |
| AMPK α2β2γ1 complex | Biochemical | 200 µM | 36.5 - 70 nM | [7][8] |
| AMPK α2β1γ1 complex | Biochemical | 200 µM | 57 nM | [7] |
| AMPK α2 kinase domain | Biochemical | 200 µM | 89 nM | [8] |
| pACC1 (Ser79) | Cell-based (U2OS cells) | N/A | 0.93 µM | [7] |
| pACC1 (Ser79) | Cell-based (U2OS cells with MK-8722 activator) | N/A | 6.36 µM | [7] |
| RSK1 | Biochemical | 10 µM | ~36 nM | [1][7] |
| RSK4 | Biochemical | 10 µM | 36 nM | [1] |
| Flt3 | Biochemical | 10 µM | 124 nM | [1] |
| Aurora A | Biochemical | 10 µM | 1324 nM | [1] |
| c-Met | Biochemical | 10 µM | 788 nM | [1] |
Note: this compound exhibits high selectivity but does inhibit other kinases, particularly RSK isoforms, at concentrations similar to AMPK.[7][8] The use of the structurally similar but inactive control compound, BAY-974 , is highly recommended to distinguish on-target AMPK effects from potential off-target activities.[4][7]
Signaling Pathway of AMPK Inhibition by this compound
The diagram below illustrates the canonical AMPK signaling pathway and the point of inhibition by this compound. An increase in the cellular AMP:ATP ratio activates AMPK, which in turn phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), promoting catabolic processes and inhibiting anabolic pathways like lipogenesis.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol outlines a method to determine the IC₅₀ of this compound against purified AMPK complexes in a cell-free system.
Objective: To quantify the direct inhibitory effect of this compound on AMPK kinase activity.
Materials:
-
Purified, active AMPK heterotrimeric complexes (e.g., α1β1γ1 or α2β2γ1).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
ATP solution (prepare fresh).
-
Peptide substrate (e.g., AMARA peptide).
-
Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
DMSO (for control and dilutions).
-
Microplates (96-well or 384-well).
-
Scintillation counter or luminometer.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting range for the final assay concentration would be 0.01 nM to 1 µM.
-
Assay Preparation:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 20 µL of kinase reaction mixture containing the purified AMPK enzyme and peptide substrate in kinase buffer.
-
Pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP) to each well to start the kinase reaction. The final ATP concentration should be fixed (e.g., 10 µM for low ATP or 2 mM for high ATP conditions).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Detection:
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for AMPK Inhibition (Western Blot)
This protocol describes how to measure the inhibitory effect of this compound on AMPK signaling in a cellular context by quantifying the phosphorylation of its direct downstream substrate, ACC1.
Objective: To determine the optimal concentration of this compound required to inhibit AMPK activity in intact cells.
Materials:
-
Cell line of interest (e.g., U2OS, LNCaP, or primary hepatocytes).[1][7]
-
Complete cell culture medium.
-
This compound and BAY-974 (inactive control) stock solutions (10 mM in DMSO).
-
Optional: AMPK activator (e.g., MK-8722) to stimulate the pathway.[7]
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Starve cells in serum-free media for 2-4 hours if necessary. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include controls: vehicle (DMSO) and the inactive analog BAY-974 at the highest concentration used for this compound.
-
Incubation/Stimulation: Incubate for the desired time (e.g., 1-4 hours). If using an activator, add it for the final 15-30 minutes of the incubation period.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ACC1 Ser79) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal. Quantify band intensities and normalize the p-ACC1 signal to total ACC1 or a loading control to determine the dose-dependent inhibition.
Recommendations for Optimal Concentration
-
For Biochemical Assays: The optimal concentration is in the low nanomolar range (1-100 nM) . The choice of concentration should be guided by the ATP level in the assay; use lower concentrations of this compound for assays with low ATP (e.g., 10 µM) and slightly higher concentrations for assays with physiological ATP levels (e.g., 2 mM).[6]
-
For Cell-Based Assays: A significantly higher concentration is required due to factors like cell permeability and intracellular ATP levels. A starting concentration range of 0.5 µM to 10 µM is recommended.[3][7] Complete inhibition of ACC phosphorylation in hepatocytes has been observed at 2.5-5 µM.[3] It is critical to perform a dose-response curve to identify the lowest effective concentration in your specific cell line and experimental conditions to minimize potential off-target effects.
-
Controls are Essential: Always include a vehicle control (DMSO) and, if possible, the inactive analog BAY-974 to validate that the observed effects are due to AMPK inhibition.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. themoonlight.io [themoonlight.io]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
BAY-3827: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent and selective AMPK inhibitor, BAY-3827. This guide includes comprehensive data on its solubility, protocols for solution preparation for both in vitro and in vivo studies, and an overview of its mechanism of action within the AMPK signaling pathway.
Chemical Properties and Solubility
This compound is a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 1.4 nM at a low ATP concentration (10 μM) and 15 nM at a high ATP concentration (2 mM)[1][2][3]. Its chemical formula is C27H25FN6O, and it has a molecular weight of 468.53 g/mol [1]. For optimal use, understanding its solubility in various solvents is critical.
| Solvent | Concentration | Observations | Source |
| DMSO | up to 25 mg/mL (53.36 mM) | Sonication and warming to 60°C may be required. Use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility. | [2][4] |
| DMSO | 12 mg/mL (25.61 mM) | - | [1] |
| DMSO | Sparingly soluble: 1-10 mg/mL | - | [5] |
| DMSO | 2 mg/mL | Clear solution. | |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Storage and Stability:
-
Solid Powder: Store at -20°C for up to 3 years[1]. The solid is stable at room temperature for short-term shipping[3].
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month[1][2]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles[1][2].
Mechanism of Action: AMPK Signaling Pathway
This compound is a selective inhibitor of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis[6][7]. AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by promoting catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.
The inhibitor binds to the ATP-binding pocket of the AMPK kinase domain, leading to an inactive conformation of the enzyme[8][9]. This inhibition prevents the phosphorylation of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC), thereby impacting processes like lipogenesis[7][8]. Due to its potency and selectivity, this compound is a valuable tool for studying the physiological and pathological roles of AMPK signaling[10][11].
Caption: Mechanism of this compound action on the AMPK signaling pathway.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.685 mg of this compound (Molecular Weight = 468.53 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to aid dissolution.
-
Warming (if necessary): If the compound does not fully dissolve, gentle warming to 37-60°C in a water bath or heat block with intermittent vortexing can be applied[2]. Avoid excessive heat to prevent degradation.
-
Sterilization (optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light[2].
Caption: Workflow for preparing this compound stock solutions for in vitro use.
Preparation of Formulation for In Vivo Oral Administration in Mice
This protocol provides a general guideline for preparing a suspension of this compound for oral gavage in mice. Note that this compound has low aqueous solubility and bioavailability, which may limit its use in in vivo studies[10][11][12].
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
-
Weighing scale
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution (e.g., 0.5% w/v CMC-Na in sterile water).
-
Weighing: Calculate and weigh the required amount of this compound based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Suspension Preparation: a. Add a small amount of the vehicle to the weighed this compound powder to create a paste. b. Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension. c. For a more uniform suspension, use a homogenizer or sonicator.
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage at the desired dosage. It is crucial to ensure the suspension is well-mixed immediately before each administration to maintain homogeneity. One study dosed at 10 mg/kg via oral gavage 30 minutes after the administration of 1-aminobenzotriazole, a cytochrome P450 inhibitor, to potentially increase bioavailability[10].
Important Considerations:
-
The stability of this compound in suspension should be determined for the specific vehicle used if it is not administered immediately.
-
The appropriate vehicle and dosage should be determined based on the specific experimental design and animal model.
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Acyltransferase | AMPK | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of BAY-3827 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3827 is a potent and selective inhibitor of 5' adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2] In the context of oncology, particularly prostate cancer, the dysregulation of cellular metabolism is a key feature of tumorigenesis and progression. This compound has emerged as a valuable chemical probe to investigate the role of AMPK signaling in cancer biology and as a potential therapeutic agent.[3][4] These application notes provide a comprehensive overview of the use of this compound in prostate cancer cell lines, including its mechanism of action, quantitative data on its anti-proliferative activity, and detailed protocols for its application in experimental settings.
Mechanism of Action
This compound functions as a highly selective inhibitor of AMPK, with IC50 values in the low nanomolar range.[5][6] It has demonstrated over 500-fold selectivity for AMPK over a large panel of other kinases, although it also shows activity against ribosomal S6 kinase (RSK) family members.[2][4] The primary mechanism of action involves the inhibition of the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.[1][5] In androgen-dependent prostate cancer cells, this compound has been shown to down-regulate the expression of genes involved in lipid metabolism, a pathway often upregulated by androgen signaling.[1][2]
Quantitative Data
The anti-proliferative effects of this compound have been quantified in various prostate cancer cell lines. The following tables summarize the key IC50 values for this compound against AMPK and its effect on cell proliferation.
Table 1: this compound Inhibitory Activity against AMPK
| Target | Condition | IC50 Value | Reference |
| AMPK | Low ATP (10 µM) | 1.4 nM | [5][6] |
| AMPK | High ATP (2 mM) | 15 nM | [5][6] |
| Human AMPK (α2β1γ1 complex) | Low ATP (10 µM) | 1.4 nM | [4][7] |
| Rat Liver AMPK | High ATP (200 µM) | 17 nM | [7] |
| Human α1β1γ1 complex | High ATP (200 µM) | 25 nM | [7] |
| Human α2β2γ1 complex | High ATP (200 µM) | 70 nM | [7] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 Value | Reference |
| LNCaP | Androgen-dependent | 0.28 nM | [5] |
| VCaP | Androgen-dependent | 1.71 nM | [5] |
| 22Rv1 | Androgen-responsive | 5.55 nM | [5] |
Table 3: Off-Target Kinase Inhibition by this compound
| Kinase | IC50 Value (10 µM ATP) | Reference |
| Aurora A | 1324 nM | [5] |
| Flt3 | 124 nM | [5] |
| c-Met | 788 nM | [5] |
| Rsk4 | 36 nM | [5] |
Signaling Pathway
This compound inhibits AMPK, which in turn affects downstream signaling pathways involved in cell growth and metabolism. In androgen-dependent prostate cancer, there is a notable interplay between androgen receptor (AR) signaling and AMPK-mediated metabolic pathways.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in prostate cancer cell lines.
Cell Proliferation Assay
This protocol is used to determine the anti-proliferative effect of this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count prostate cancer cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 pM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Western Blotting for ACC1 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on its direct downstream target, ACC1.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells in 6-well plates to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ACC1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ACC1 and GAPDH to ensure equal loading.
-
Quantify the band intensities and normalize the p-ACC1 signal to total ACC1 and the loading control.
-
Role of AR-V7
The androgen receptor splice variant 7 (AR-V7) is a constitutively active form of the androgen receptor that lacks the ligand-binding domain.[8] Its expression is a known mechanism of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC).[9] While the provided research on this compound primarily focuses on its effects in androgen-dependent prostate cancer cell lines, the role of AMPK in AR-V7-positive CRPC is an area of active investigation. Targeting metabolic pathways with inhibitors like this compound could be a potential strategy to overcome resistance mediated by AR-V7, however, direct evidence of this compound's efficacy in AR-V7 positive models is not yet extensively documented in the reviewed literature. Further studies are warranted to explore the therapeutic potential of this compound in this challenging disease context.
Conclusion
This compound is a powerful research tool for elucidating the role of AMPK in prostate cancer. Its high potency and selectivity make it suitable for a range of in vitro studies. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of AMPK inhibition in prostate cancer. Future research should focus on the efficacy of this compound in more advanced, castration-resistant models of prostate cancer, including those expressing AR-V7.
References
- 1. researchgate.net [researchgate.net]
- 2. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of AR-V7 Splice Variant in Castration Resistant Prostate Cancer and Potential Therapy Options to Promote its Degradation – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
BAY-3827: Application Notes and Protocols for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting metabolic studies for BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). Given its reported rapid hepatic metabolism and low in vivo bioavailability, a thorough understanding of its metabolic profile is critical for further development.[1] This document outlines detailed protocols for in vitro and in vivo studies to characterize the metabolic stability, identify metabolites, and elucidate the pharmacokinetic properties of this compound.
Introduction to this compound and its Metabolic Profile
This compound is a powerful research tool for investigating the cellular functions of AMPK. It inhibits AMPK with high potency, displaying IC50 values in the low nanomolar range.[2] However, preclinical data suggest that this compound is rapidly metabolized by the liver, leading to poor pharmacokinetic properties that may limit its in vivo applications.[1][3] Understanding the metabolic pathways of this compound is crucial for interpreting in vivo study results and for the potential design of analogs with improved metabolic stability.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: In Vitro Potency of this compound against AMPK
| Assay Condition | Target | IC50 (nM) |
| Low ATP (10 µM) | AMPK | 1.4 |
| High ATP (2 mM) | AMPK | 15 |
| Standard Assay (200 µM ATP) | Native rat liver AMPK | 17 |
| Standard Assay (200 µM ATP) | Human α1β1γ1 complex | 25 |
| Standard Assay (200 µM ATP) | Human α2β2γ1 complex | 70 |
| Standard Assay (200 µM ATP) | Human α2 kinase domain | 89 |
Data compiled from multiple sources.[1][2][4]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (µM) |
| Multiple Cell Lines | HTRF Assay | ACC1 Phosphorylation | 0.93 |
| Multiple Cell Lines (in presence of MK-8722) | HTRF Assay | ACC1 Phosphorylation | 6.36 |
Data from cellular assays.[4]
Signaling Pathway
This compound directly inhibits AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By inhibiting AMPK, this compound prevents the phosphorylation of downstream targets, thereby affecting various metabolic processes, most notably inhibiting fatty acid oxidation and promoting lipogenesis.
Caption: AMPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the metabolic fate of this compound.
In Vitro Metabolic Stability Assessment
This protocol determines the rate at which this compound is metabolized by liver enzymes.
Caption: Workflow for in vitro metabolic stability assay.
Protocol: Liver Microsomal Stability Assay
-
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create working solutions.
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[5]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
In a 96-well plate, add the liver microsomal suspension.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.[6][7]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[7]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
-
Metabolite Identification and CYP450 Reaction Phenotyping
These protocols aim to identify the metabolites of this compound and the specific cytochrome P450 enzymes responsible for its metabolism.
Protocol: Metabolite Identification using LC-MS/MS
-
Procedure:
-
Perform a scaled-up version of the microsomal stability assay with a higher concentration of this compound to generate sufficient quantities of metabolites.
-
Analyze the samples using a high-resolution mass spectrometer.[8][9]
-
Acquire full scan MS and data-dependent MS/MS data.[8]
-
Process the data using metabolite identification software to find potential metabolites based on predicted metabolic transformations (e.g., oxidation, glucuronidation).
-
Compare the MS/MS fragmentation patterns of the parent drug and potential metabolites to elucidate the structure of the metabolites.[10]
-
Protocol: CYP450 Reaction Phenotyping
-
Materials:
-
Procedure (Recombinant Enzymes):
-
Procedure (Chemical Inhibition in Microsomes):
-
Incubate this compound with pooled human liver microsomes in the presence and absence of selective inhibitors for each major CYP isoform.[12]
-
A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
-
In Vivo Pharmacokinetic Study
This protocol is designed to determine the pharmacokinetic profile of this compound in a rodent model.
Caption: Workflow for in vivo pharmacokinetic study.
Protocol: Rodent Pharmacokinetic Study
-
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.[15]
-
-
Dosing:
-
Sample Collection:
-
Sample Analysis:
-
Extract this compound from plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
By following these detailed protocols, researchers can effectively characterize the metabolic profile of this compound, providing critical information for its use as a research tool and for the potential development of future AMPK inhibitors with improved drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. themoonlight.io [themoonlight.io]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
- 6. mercell.com [mercell.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 11. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BAY-3827 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its ability to modulate AMPK signaling has made it a valuable tool for investigating the role of this kinase in various physiological and pathological processes, including cancer. These application notes provide a summary of the available data on the in vivo administration and dosage of this compound in mouse models, along with detailed protocols to guide researchers in their experimental design.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of AMPK. By binding to the kinase domain, it prevents the phosphorylation of downstream targets, thereby blocking the metabolic and signaling pathways regulated by AMPK. This inhibition can lead to anti-proliferative effects in certain cancer cell types that are dependent on AMPK signaling for their growth and survival.
Signaling Pathway of AMPK Inhibition by this compound
The following diagram illustrates the central role of AMPK in cellular metabolism and how this compound intervenes in this pathway.
Application Notes and Protocols for BAY-3827: A Potent and Selective AMPK Inhibitor for Primary Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3827 is a highly potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Unlike previous AMPK inhibitors such as Compound C, which suffer from poor selectivity, this compound provides a powerful tool for elucidating the specific roles of AMPK in various physiological and pathological processes.[3] These application notes provide detailed protocols for utilizing this compound to inhibit AMPK in primary cells, enabling researchers to investigate its downstream effects on cellular signaling and metabolism.
Mechanism of Action
This compound acts as a mixed-type inhibitor, binding to the ATP-binding pocket of the AMPK kinase domain.[1] A co-crystal structure reveals that this compound stabilizes an inactive conformation of the kinase.[3][4][5] In cellular assays, this compound effectively inhibits the phosphorylation of downstream AMPK targets, such as acetyl-CoA carboxylase (ACC) and Raptor, thereby blocking AMPK-mediated signaling pathways.[1]
Data Presentation
In Vitro and Cellular Potency of this compound
| Assay Type | Target | IC50 | Conditions | Reference |
| Cell-Free Kinase Assay | AMPK | 1.4 nM | Low ATP (10 µM) | [1][2] |
| Cell-Free Kinase Assay | AMPK | 15 nM | High ATP (2 mM) | [1][2] |
| Cell-Free Kinase Assay | AMPK α1β1γ1 | 31.2 nM | High ATP (200 µM) | [1] |
| Cell-Free Kinase Assay | AMPK α2β2γ1 | 36.5 nM | High ATP (200 µM) | [1] |
| Cell-Free Kinase Assay | AMPK α2β1γ1 | 57 nM | High ATP (200 µM) | [1] |
| Cellular Assay (pACC1) | AMPK | 0.93 µM | - | [1] |
| Cellular Assay (pACC1) | AMPK | 6.36 µM | with MK-8722 (AMPK activator) | [1] |
Selectivity Profile of this compound
| Kinase | Inhibition at 0.1 µM | Reference |
| AMPK | >90% | [1] |
| PHK | ~80-85% | [1] |
| RSK1 | ~80-85% | [1] |
| Aurora B | ~60% | [1] |
| MINK1 | ~60% | [1] |
| TBK1 | ~60% | [1] |
| IRAK1 | ~60% | [1] |
Signaling Pathway
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Mouse Hepatocytes
This protocol describes the isolation of primary hepatocytes from mice and subsequent treatment with this compound.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
BAY-974 (inactive control, prepare stock solution in DMSO)
-
MK-8722 (AMPK activator, optional)
-
Collagenase solution
-
Hepatocyte wash medium
-
Collagen-coated culture plates
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice using a standard collagenase perfusion method.
-
Cell Seeding: Plate the isolated hepatocytes on collagen-coated plates at a desired density and allow them to attach for several hours in complete cell culture medium.
-
Preparation of Working Solutions: Prepare working solutions of this compound, BAY-974, and MK-8722 by diluting the stock solutions in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Cell Treatment:
-
For dose-response experiments, treat hepatocytes with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
To study the reversal of AMPK activation, pre-treat cells with an AMPK activator like MK-8722 (e.g., 10 µM) for a specified time before adding this compound.[1]
-
Include appropriate controls: vehicle (DMSO), inactive control (BAY-974, e.g., 5 µM), and activator-only controls.
-
-
Incubation: Incubate the treated cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting or metabolic assays.
Protocol 2: Western Blot Analysis of AMPK Signaling
This protocol details the detection of phosphorylated and total AMPK and its downstream target ACC1.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ACC1 (Ser79), anti-total ACC1, anti-p-AMPKα (Thr172), anti-total AMPKα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated primary hepatocytes with ice-cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Lipogenesis Assay in Primary Hepatocytes
This protocol measures the rate of fatty acid synthesis in primary hepatocytes.
Materials:
-
[³H]-acetate
-
Scintillation cocktail
-
Scintillation counter
-
Lipid extraction solution (e.g., chloroform:methanol)
Procedure:
-
Cell Treatment: Treat primary hepatocytes with this compound, BAY-974, and/or MK-8722 as described in Protocol 1.
-
Radiolabeling: During the last 2 hours of treatment, add [³H]-acetate to the culture medium.
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Extract the total lipids from the cells using a chloroform:methanol solution.
-
-
Scintillation Counting:
-
Evaporate the organic solvent and resuspend the lipid extract in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of incorporated [³H]-acetate into the lipid fraction is proportional to the rate of lipogenesis. Normalize the results to the total protein content of each sample. In the presence of an AMPK activator like MK-8722, lipogenesis is expected to decrease, and this effect should be reversed by this compound treatment.[1][3]
Experimental Workflow
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Stock solutions should be stored at -20°C or -80°C.[2]
Troubleshooting
-
Low Inhibitory Effect:
-
Verify the concentration and integrity of the this compound stock solution.
-
Optimize the treatment duration and concentration for your specific primary cell type.
-
Ensure that the basal AMPK activity in your cells is sufficient to observe inhibition. If not, consider co-treatment with an AMPK activator.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations and washing steps.
-
Ensure complete protein transfer to the membrane.
-
-
Variability in Primary Cell Response:
-
Primary cell preparations can be variable. Use cells from multiple donors/animals to ensure the reproducibility of your findings.
-
Standardize the isolation and culture procedures as much as possible.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of AMPK in primary cell models. Its high potency and selectivity allow for a more precise dissection of AMPK-dependent signaling pathways compared to older, less specific inhibitors. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of metabolism, cell growth, and other AMPK-regulated processes.
References
- 1. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BAY-3827 Treatment in Western Blot Analysis
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of BAY-3827, a potent and selective AMPK inhibitor, for time-course analysis of protein phosphorylation and signaling pathways by Western blot.
Introduction
This compound is a highly potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] It binds to the ATP-binding pocket of the AMPK kinase domain, stabilizing an inactive conformation and thereby inhibiting its kinase activity.[1][2][4] This inhibition prevents the phosphorylation of downstream targets, making this compound a valuable tool for studying AMPK-mediated signaling pathways. These notes provide a detailed protocol for a time-course experiment to analyze the effect of this compound on the phosphorylation of key downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC) and Raptor, using Western blotting.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of AMPK.[5] Its binding to the kinase domain induces a conformational change that locks the enzyme in an inactive state, preventing the transfer of phosphate from ATP to its substrates.[1][2][4] A notable characteristic of this compound is that while it inhibits AMPK activity, it can paradoxically lead to an increase in the phosphorylation of AMPK at Threonine 172 (Thr172) in the activation loop.[6][7][8][9] This is thought to be due to this compound protecting Thr172 from dephosphorylation.[6][9] Therefore, assessing AMPK activity by measuring the phosphorylation of its downstream targets is more reliable than measuring Thr172 phosphorylation alone when using this inhibitor.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the phosphorylation of key AMPK downstream targets at different time points, as determined by Western blot analysis.
| Cell Line | Treatment Time | Target Protein | Phosphorylation Site | This compound Concentration | Observed Effect | Reference |
| Mouse Primary Hepatocytes | 15 min | ACC1 | Ser79 | 2.5 µM - 5 µM | Dose-dependent reduction in phosphorylation | [5] |
| Mouse Primary Hepatocytes | 15 min | Raptor | Ser792 | 2.5 µM | Full inhibition of phosphorylation | [5] |
| U2OS | 30 min | ACC | Ser80 | 10 nM - 1 µM | Dose-dependent reduction in phosphorylation | [6][8] |
| U2OS | 30 min | Raptor | Ser792 | 10 nM - 1 µM | Dose-dependent reduction in phosphorylation | [6][8] |
| WT MEF | 30 min pre-incubation followed by 6h co-treatment | ACC | Not specified | 5 µM | Abrogation of MK-8722-stimulated phosphorylation | |
| WT MEF | 30 min pre-incubation followed by 6h co-treatment | Raptor | Not specified | 5 µM | Abrogation of MK-8722-stimulated phosphorylation |
Experimental Protocols
Protocol 1: Time-Course Treatment of Cultured Cells with this compound
This protocol describes the treatment of cultured cells with this compound for various durations to analyze the time-dependent effects on protein phosphorylation.
Materials:
-
Cultured cells (e.g., U2OS, primary hepatocytes)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Starvation (Optional): If studying nutrient sensing pathways, serum-starve the cells for a defined period (e.g., 2-4 hours) before treatment.
-
Preparation of Working Solutions: Prepare fresh dilutions of this compound in cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment:
-
For a time-course experiment, set up separate wells for each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h).
-
Add the this compound working solution or vehicle control to the respective wells.
-
Incubate the cells at 37°C in a CO2 incubator for the designated time periods.
-
-
Cell Lysis:
-
At each time point, place the culture plate on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Samples are now ready for SDS-PAGE or can be stored at -20°C.
-
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
This protocol outlines the Western blot procedure to detect changes in the phosphorylation of AMPK and its downstream targets.
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-phospho-Raptor (Ser792), anti-Raptor)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels or other proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with another primary antibody.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein intensity to determine the relative phosphorylation level.
Visualizations
Caption: this compound signaling pathway.
References
- 1. themoonlight.io [themoonlight.io]
- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols for BAY-3827 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] In preclinical studies, this compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly in androgen-dependent prostate cancer models.[2][3] These findings suggest its potential as a therapeutic agent. This document provides detailed application notes and protocols for the utilization of this compound in xenograft models, based on available research.
It is important to note that while this compound shows high potency in cellular assays, its use in in vivo models is challenged by its low aqueous solubility and poor oral bioavailability.[4][5][6][7][8] This necessitates careful consideration of its formulation and administration route for xenograft studies.
Mechanism of Action
This compound functions as a direct inhibitor of AMPK. By binding to the kinase domain of the AMPK α-subunit, it prevents the phosphorylation of downstream targets.[1] This inhibition disrupts the cellular energy-sensing network, affecting metabolic processes such as lipid and glucose metabolism, which can be crucial for the survival and proliferation of cancer cells.[2]
Signaling Pathway
The following diagram illustrates the AMPK signaling pathway and the point of inhibition by this compound.
Caption: The AMPK signaling pathway, highlighting the inhibitory action of this compound.
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound. Currently, detailed quantitative data from xenograft studies, including dosage, administration route, and tumor growth inhibition, are not widely available in published literature.
| Parameter | Value | Cell Lines | Reference |
| IC50 (AMPK activity, low ATP) | 1.4 nM | In vitro assay | [1] |
| IC50 (AMPK activity, high ATP) | 15 nM | In vitro assay | [1] |
| Anti-proliferative Effects | Potent inhibition | Androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP) | [2][3] |
Experimental Protocols
In Vitro Proliferation Assay
This protocol can be used to assess the anti-proliferative effects of this compound on cancer cell lines prior to in vivo studies.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.
Xenograft Model Protocol (General Guidance)
This protocol provides a general framework for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of this compound. Crucially, the formulation and administration of this compound will require significant optimization due to its poor solubility.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for formulation (requires optimization, e.g., a solution containing DMSO, PEG300, and Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
This compound Formulation and Administration (Requires Optimization):
-
Due to low aqueous solubility, a formulation vehicle is necessary. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, and Tween 80 in saline or PBS. The final DMSO concentration should be kept low (ideally below 10%) to avoid toxicity.
-
The optimal administration route needs to be determined. While oral gavage is often preferred, the low bioavailability of this compound may necessitate alternative routes like intraperitoneal or intravenous injection, though these are also challenged by its low solubility.[4]
-
Administer the formulated this compound or vehicle control to the respective groups according to the determined dosing schedule (e.g., daily, every other day). The dosage will need to be determined through dose-range-finding studies.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (to assess proliferation markers like Ki-67) or Western blotting (to confirm target engagement by measuring the phosphorylation of AMPK downstream targets).
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in a xenograft model.
Caption: A typical experimental workflow for using this compound in xenograft models.
References
- 1. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: BAY-3827 in Neuroblastoma Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroblastoma, a pediatric cancer originating from embryonic neural crest cells, presents a complex therapeutic challenge due to its heterogeneity and the development of treatment resistance. Key signaling pathways, such as the PI3K/Akt and MAPK pathways, are known drivers of neuroblastoma cell growth and survival. Emerging evidence suggests that metabolic reprogramming is also a critical hallmark of this malignancy, highlighting the AMP-activated protein kinase (AMPK) signaling pathway as a potential therapeutic target.
AMPK acts as a central energy sensor, maintaining cellular energy homeostasis.[1] In response to stresses that deplete ATP, such as low glucose and hypoxia, AMPK is activated and triggers a metabolic switch from anabolic to catabolic processes to restore energy balance.[1] The role of AMPK in cancer is complex and context-dependent. In some contexts, AMPK activation can be tumor-suppressive by inhibiting the mTORC1 pathway, a key regulator of protein synthesis and cell growth, and by promoting cell cycle arrest.[2][3] Conversely, under conditions of metabolic stress, AMPK can promote cancer cell survival by facilitating adaptation to nutrient deprivation.[4]
In neuroblastoma, the role of AMPK is still under investigation. Some studies suggest that activating AMPK could inhibit tumor growth, while others indicate its activation may be a pro-survival mechanism.[4][5] This dual role makes the precise modulation of AMPK activity a critical area of research. The use of potent and selective inhibitors is essential to dissect the functional consequences of AMPK inhibition in neuroblastoma.
BAY-3827 is a highly potent and selective small-molecule inhibitor of AMPK.[5] It exhibits low nanomolar IC50 values against AMPK kinase activity.[5] Due to its high potency and selectivity compared to other inhibitors like Compound C, this compound is a valuable research tool for elucidating the specific roles of AMPK in cellular processes.[6] However, its low in vivo bioavailability may limit its use in animal studies.[6][7]
These application notes provide a framework for utilizing this compound to investigate the role of AMPK in neuroblastoma cell lines. The included protocols are intended as a starting point for researchers to explore the effects of AMPK inhibition on neuroblastoma cell proliferation, signaling, and metabolism.
Data Summary
The following tables present hypothetical data illustrating the potential effects of this compound on neuroblastoma cell lines. These are intended as examples for data presentation.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Target | AMP-activated protein kinase (AMPK) |
| IC50 (10 µM ATP) | 1.4 nM[5][7] |
| IC50 (2 mM ATP) | 15 nM[5] |
| Cell Line Example | SH-SY5Y (Neuroblastoma) |
| Hypothetical IC50 (Cell Viability, 72h) | 50 - 200 nM |
Table 2: Hypothetical Effect of this compound on Neuroblastoma Cell Viability
| Cell Line | MYCN Status | Treatment | Concentration (nM) | Viability (% of Control) |
| SH-SY5Y | Amplified | DMSO | - | 100 ± 5.2 |
| This compound | 10 | 95 ± 4.8 | ||
| This compound | 50 | 72 ± 6.1 | ||
| This compound | 100 | 51 ± 5.5 | ||
| This compound | 200 | 35 ± 4.9 | ||
| SK-N-AS | Non-amplified | DMSO | - | 100 ± 6.3 |
| This compound | 10 | 98 ± 5.9 | ||
| This compound | 50 | 85 ± 7.2 | ||
| This compound | 100 | 68 ± 6.8 | ||
| This compound | 200 | 52 ± 6.1 |
Table 3: Hypothetical Quantification of Western Blot Data for AMPK Pathway Proteins
| Treatment (1h) | p-AMPKα (Thr172) / Total AMPKα | p-ACC (Ser79) / Total ACC | p-p70S6K (Thr389) / Total p70S6K |
| DMSO Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (100 nM) | 1.15 ± 0.14 | 0.25 ± 0.08 | 1.85 ± 0.21 |
| Metformin (5 mM) | 2.50 ± 0.31 | 3.10 ± 0.35 | 0.45 ± 0.09 |
| Note: this compound can paradoxically increase Thr172 phosphorylation while inhibiting kinase activity.[6][7] |
Signaling Pathways and Experimental Workflow
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMPK and cell proliferation – AMPK as a therapeutic target for atherosclerosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic protein kinase signalling in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation inhibits apoptosis and tau hyperphosphorylation mediated by palmitate in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coordinated activation of AMP-activated protein kinase, extracellular signal-regulated kinase, and autophagy regulates phorbol myristate acetate-induced differentiation of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BAY-3827 Technical Support Center: Troubleshooting Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BAY-3827 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
A1: While this compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), its most significant off-target effects are the inhibition of the 90-kDa ribosomal S6 kinase (RSK) isoforms.[1] Kinase profiling studies have shown that this compound inhibits RSK1, RSK2, RSK3, and RSK4 with potencies similar to its inhibition of AMPK.[1] At higher concentrations, other kinases such as Aurora B, MINK1, TBK1, and IRAK1 may also be inhibited.[2]
Q2: I'm observing an increase in AMPK phosphorylation at Threonine 172 after treating my cells with this compound. Is this expected?
A2: Yes, this is a known paradoxical effect of this compound.[3][4] Despite being an AMPK inhibitor, treatment with this compound can lead to an increase in the phosphorylation of the AMPKα subunit at Thr172, the activating phosphorylation site.[4][5] This is thought to occur because this compound binding to AMPK protects Thr172 from dephosphorylation by cellular phosphatases.[3][5] Therefore, it is crucial to assess AMPK inhibition by measuring the phosphorylation of downstream targets (e.g., ACC1 at Ser79) rather than relying solely on p-AMPK (Thr172) levels.
Q3: How can I differentiate between on-target AMPK inhibition and off-target effects in my cellular phenotype?
A3: To distinguish between on-target and off-target effects, we recommend the following strategies:
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Use a negative control compound: BAY-974 is a structurally similar analog of this compound that does not inhibit AMPK.[1] Comparing the effects of this compound to BAY-974 can help identify phenotypes that are independent of AMPK inhibition.
-
Assess downstream signaling: Measure the phosphorylation of a well-established AMPK substrate, such as Acetyl-CoA Carboxylase (ACC) at Serine 79. A decrease in p-ACC (Ser79) is a reliable indicator of on-target AMPK inhibition.
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Dose-response analysis: Perform dose-response experiments for both AMPK inhibition (p-ACC levels) and the observed phenotype. A significant discrepancy in the IC50 values may suggest off-target effects.
-
Use a structurally distinct AMPK inhibitor: Comparing the phenotype induced by this compound with that of another potent and selective AMPK inhibitor with a different chemical scaffold can help confirm that the effect is due to AMPK inhibition.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. In hepatocytes, concentrations between 2.5-5 µM have been shown to fully block AMPK-mediated phosphorylation of ACC1.[6][7] It is recommended to perform a dose-response experiment to determine the minimal concentration required to achieve maximal inhibition of a downstream AMPK target (e.g., p-ACC) to minimize potential off-target effects.
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target (AMPK) and key off-target kinases. This data is essential for designing experiments and interpreting results.
| Kinase Target | IC50 (nM) | ATP Concentration | Notes |
| AMPK | 1.4 | 10 µM | High potency at low ATP concentrations.[1][2][8] |
| 15 | 2 mM | Potency decreases at physiological ATP concentrations.[2] | |
| RSK1 | 9 | 10 µM | Significant off-target inhibition.[8] |
| RSK2 | 52 | 10 µM | |
| RSK3 | 36 | 10 µM | |
| RSK4 | 24 | 10 µM | |
| MSK1 | 43 | 10 µM | |
| MST3 | 94 | 10 µM | |
| Aurora A | 1324 | 10 µM | Lower potency off-target.[8] |
| FLT3 | 124 | 10 µM | |
| c-Met | 788 | 10 µM |
Troubleshooting Guides
Guide 1: Investigating the Paradoxical Increase in p-AMPK (Thr172)
This guide provides a workflow to confirm on-target AMPK inhibition despite the paradoxical increase in p-AMPK (Thr172).
Experimental Protocol: Western Blot for p-AMPK, Total AMPK, p-ACC, and Total ACC
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Keep samples on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 4-12% Bis-Tris gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can increase background.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535) at 1:1000 dilution.
-
Total AMPKα (e.g., Cell Signaling Technology #2532) at 1:1000 dilution.
-
Phospho-ACC (Ser79) (e.g., Cell Signaling Technology #3661) at 1:1000 dilution.
-
Total ACC (e.g., Cell Signaling Technology #3676) at 1:1000 dilution.
-
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate for detection.
-
Capture the image using a digital imager or X-ray film.
-
Guide 2: Assessing Off-Target RSK Inhibition
This guide provides a workflow to determine if an observed cellular phenotype is due to off-target inhibition of the RSK pathway.
Experimental Protocol: In Vitro RSK Kinase Assay
This protocol outlines the general steps for an in vitro kinase assay to confirm the direct inhibition of RSK by this compound.
-
Reagents and Materials:
-
Recombinant active RSK1 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
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ATP.
-
RSK substrate (e.g., S6 peptide).
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This compound at various concentrations.
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the recombinant RSK1 enzyme, the S6 peptide substrate, and this compound at different concentrations.
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Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for RSK1, if known, to accurately determine the IC50.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway Diagrams
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 5. origene.com [origene.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
troubleshooting BAY-3827 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent AMPK inhibitor, BAY-3827. The information is designed to address common challenges, particularly those related to its solubility, to ensure successful experimental outcomes.
Troubleshooting Guide: Insolubility and Related Issues
Researchers may encounter challenges with this compound's solubility, which can impact experimental reproducibility and accuracy. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: this compound powder does not fully dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent or Solvent Quality. While this compound is soluble in DMSO, the quality of the solvent is crucial.[1][2]
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Possible Cause 2: Concentration Exceeds Solubility Limit. The desired concentration of your stock solution may be higher than the solubility limit of this compound in DMSO.
-
Solution: Refer to the solubility data table below. Do not attempt to prepare a stock solution at a concentration significantly higher than the reported solubility. If a higher concentration is required, consider the use of warming and sonication.
-
-
Possible Cause 3: Insufficient Dissolution Technique. The compound may require assistance to fully dissolve.
-
Solution: Gently warm the solution to 37-60°C and use sonication or vortexing to aid dissolution.[3] Always visually inspect the solution to ensure no particulates are present before use.
-
Problem 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause 1: Low Aqueous Solubility. this compound is practically insoluble in water and ethanol.[1][2][4] Diluting the DMSO stock in an aqueous buffer can cause the compound to precipitate out of solution.
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Solution 1: Minimize the volume of DMSO stock solution added to the aqueous medium. The final concentration of DMSO in the working solution should typically be kept below 0.5% to maintain solubility and avoid solvent-induced cytotoxicity.
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Solution 2: Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in a medium containing a lower percentage of the aqueous component.
-
Solution 3: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.
-
Problem 3: Inconsistent or unexpected results in cellular assays.
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Possible Cause 1: Inaccurate Concentration of Working Solution. Precipitation of this compound in the working solution will lead to a lower effective concentration than intended.
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Solution: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is suspected, centrifuge the solution and use the supernatant, though this may alter the final concentration. It is best to troubleshoot the solubility as described above to prevent precipitation.
-
-
Possible Cause 2: Degradation of this compound Stock Solution. Improper storage can lead to the degradation of the compound.
Quantitative Data Summary
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes the available quantitative data.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 2 - 25 | 4.27 - 53.36 | Solubility can be enhanced with gentle warming and sonication.[3][6] Use of fresh, anhydrous DMSO is recommended.[1][2] |
| Water | Insoluble | - | [1][2][4] |
| Ethanol | Insoluble | - | [1][2][4] |
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro use)
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). For example, for 1 mg of this compound (MW: 468.53 g/mol ), add 213.4 µL of DMSO to make a 10 mM stock solution.
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Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C and protect from light.[5]
Preparation of this compound Formulation (for in vivo oral administration)
For oral administration in animal models, a suspension of this compound in Carboxymethylcellulose sodium (CMC-Na) is recommended.[1][4]
-
Prepare a sterile solution of CMC-Na in water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound powder.
-
In a sterile container, add the this compound powder to the appropriate volume of the CMC-Na solution. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.[1][4]
-
Mix the suspension thoroughly using a vortex or other appropriate method to ensure a homogenous suspension before each administration.
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart for troubleshooting this compound insolubility issues.
AMPK Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the AMPK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1][4] It functions by inhibiting the kinase activity of AMPK, which is a central regulator of cellular energy homeostasis.[7]
Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media? A2: No, this compound is insoluble in aqueous solutions.[1][2][4] It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous medium, ensuring the final DMSO concentration is low (typically <0.5%).
Q3: What are the recommended storage conditions for this compound? A3: Solid this compound should be stored at -20°C. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[1][5]
Q4: Are there any known off-target effects of this compound? A4: While this compound is a selective AMPK inhibitor, it has been shown to have additional activity against members of the ribosomal S6 kinase (RSK) family.[7] Researchers should consider this when interpreting experimental results.
Q5: Is this compound suitable for in vivo studies? A5: Yes, this compound can be used for in vivo studies. For oral administration, it is typically formulated as a suspension in CMC-Na.[1][4] However, it has been noted to have low aqueous solubility and oral bioavailability, which may require consideration in experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing BAY-3827 Dosage for Maximum AMPK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-3827, a potent and selective AMPK inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1][2][3][4] It functions by binding to the ATP-binding pocket of the AMPK kinase domain.[1][5] A distinctive feature of its mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[1][6][7] This bridge stabilizes the activation loop in an inactive conformation, disrupting the regulatory spine of the kinase and preventing its activity.[1][5][6][7]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For cellular assays, a starting concentration range of 2.5 µM to 5 µM is recommended.[1] In primary mouse hepatocytes, 2.5-5 µM of this compound fully blocked AMPK activator-mediated phosphorylation of Acetyl-CoA Carboxylase 1 (ACC1).[1] The IC50 for the inhibition of ACC1 phosphorylation in cellular assays was determined to be 0.93 µM.[8][9] However, optimal concentration can be cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: Is this compound selective for AMPK?
A3: this compound is highly selective for AMPK, showing over 500-fold selectivity against a large panel of kinases.[3] However, it is important to note that this compound also inhibits 90-kDa ribosomal S6 kinase (RSK) isoforms with a potency similar to that for AMPK.[8][9] Specifically, it has been shown to inhibit RSK1, RSK2, RSK3, and RSK4.[10]
Q4: I am observing an increase in AMPK phosphorylation at Threonine-172 after treatment with this compound. Is this expected?
A4: Yes, this is a known paradoxical effect of this compound.[8][11][12] The increase in phosphorylation at Thr172 is thought to be due to this compound protecting the site from dephosphorylation.[8][9][12] Despite this increased phosphorylation, the kinase remains in an inactive state due to the conformational lock induced by the inhibitor.
Q5: Can this compound be used for in vivo studies?
A5: The use of this compound in vivo may be limited by its low aqueous solubility and poor bioavailability.[11][12] Researchers planning in vivo experiments should consider these pharmacokinetic properties and may need to explore specific formulation strategies.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of AMPK activity | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve starting from 0.1 µM up to 10 µM to determine the optimal concentration. In hepatocytes, full inhibition of downstream targets was seen at 2.5-5 µM.[1] |
| High ATP concentration: The inhibitory potency of this compound is dependent on the ATP concentration.[3][4] | Be aware that the IC50 is higher at physiological ATP concentrations (15 nM at 2 mM ATP) compared to low ATP conditions (1.4 nM at 10 µM ATP).[3][4][8][9] | |
| Compound degradation: Improper storage or handling may have led to the degradation of the compound. | Store this compound as a solid at -20°C. For stock solutions, dissolve in fresh DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] | |
| Off-target effects observed | Inhibition of RSK isoforms: Observed phenotypes may be due to the inhibition of RSK kinases, which this compound also potently inhibits.[8][10] | Use a structurally unrelated AMPK inhibitor as a control if possible. Alternatively, use siRNA/shRNA to specifically knock down AMPK and see if the phenotype is replicated. Compare results with the inactive analog BAY-974.[1][8] |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell density, passage number, and media components can influence cellular metabolism and AMPK activity. | Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments. |
| Variability in compound preparation: Inconsistent preparation of stock and working solutions. | Always use fresh, high-quality DMSO for preparing stock solutions.[4] Ensure complete dissolution and accurate pipetting. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Condition | IC50 Value |
| AMPK | Low ATP (10 µM) | 1.4 nM[3][4][8][9] |
| AMPK | High ATP (2 mM) | 15 nM[3][4][8][9] |
| Rat Liver AMPK | 200 µM ATP | 17 nM[11] |
| Human α1β1γ1 | 200 µM ATP | 25 nM[11] |
| Human α2β2γ1 | 200 µM ATP | 70 nM[11] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 Value (at 10 µM ATP) |
| RSK1 | 9 nM[10] |
| RSK4 | 36 nM[3] |
| Aurora A | 1324 nM[3] |
| Flt3 | 124 nM[3][10] |
| c-Met | 788 nM[3][10] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration / IC50 |
| Primary Mouse Hepatocytes | Western Blot | pACC1 Inhibition | 2.5 - 5 µM[1][8][9] |
| Primary Mouse Hepatocytes | Lipogenesis Assay | Rescue of MK-8722 inhibition | Dose-dependent, significant at 2.5 µM[8] |
| LNCaP (Prostate Cancer) | Proliferation Assay | Growth Inhibition | 0.28 µM[10] |
| VCaP (Prostate Cancer) | Proliferation Assay | Growth Inhibition | 1.71 µM[10] |
| HEK293T Cells | HTRF Assay | pACC1 Inhibition | IC50 = 0.93 µM[8][9] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
This protocol describes a general method to determine the cellular potency of this compound by measuring the phosphorylation of a direct downstream target of AMPK, ACC1, at Serine 79.
-
Cell Plating: Seed cells (e.g., HEK293T, primary hepatocytes, or a cancer cell line of interest) in 12-well or 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Optional AMPK Activation: To enhance the dynamic range of the assay, AMPK can be activated. One hour prior to adding this compound, you may treat the cells with an AMPK activator like MK-8722 (e.g., at 10 µM).[1][8]
-
Treatment: Remove the culture medium from the cells and add the media containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ACC1 (Ser79) and total ACC1 or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ACC1 and the loading control.
-
Normalize the phospho-ACC1 signal to the loading control.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: The AMPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the cellular IC50 of this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. bayer.com [bayer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. themoonlight.io [themoonlight.io]
- 6. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. caymanchem.com [caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-3827 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY-3827 in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the effective application of this potent AMPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, mixed-type inhibitor of AMP-activated protein kinase (AMPK).[1] It binds to the ATP-binding pocket of the AMPK kinase domain, which stabilizes an inactive conformation of the enzyme.[1] This prevents the phosphorylation of downstream AMPK targets, such as Acetyl-CoA Carboxylase 1 (ACC1), thereby inhibiting processes like lipogenesis.[1][2]
Q2: I'm observing an increase in AMPK phosphorylation at Threonine-172 after treating cells with this compound. Is this expected?
A2: Yes, this is an expected and documented paradoxical effect. Treatment of cells with this compound leads to an increase in the phosphorylation of AMPK at its activating site, Thr172.[3][4] However, despite this phosphorylation, the enzyme remains inactive, and the phosphorylation of its downstream targets is inhibited.[3][4] This is thought to occur because this compound binding protects Thr172 from dephosphorylation.[3] Therefore, monitoring the phosphorylation status of downstream targets like ACC is a more reliable readout of this compound activity than assessing p-AMPK (Thr172) levels.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: this compound is sparingly soluble in aqueous solutions but can be dissolved in DMSO to prepare a stock solution.[5][6] For storage, aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 1 month at -20°C or 1 year at -80°C in a tightly sealed container, protected from light.[7]
Q4: How stable is this compound in cell culture media?
A4: There is limited publicly available data on the specific half-life of this compound in various cell culture media. However, small molecule inhibitors can be susceptible to degradation in the complex aqueous environment of cell culture media, especially in the presence of serum. Given that this compound is known to be rapidly metabolized in vivo, it is reasonable to suspect it may have limited stability in cell culture over long incubation periods.[8] For long-term experiments (e.g., >24 hours), it is recommended to either perform a stability test under your specific experimental conditions or to replace the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect on downstream targets (e.g., p-ACC). | 1. Compound Instability: this compound may be degrading in the cell culture medium during a long incubation. | 1a. Perform a stability test (see Experimental Protocol below). 1b. For experiments longer than 24 hours, consider replacing the medium with freshly diluted this compound every 24 hours.[9] |
| 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | 2. Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and assay. Cellular IC50 values can range from nanomolar to low micromolar depending on the cell type. | |
| 3. Compound Precipitation: The final concentration of this compound in the medium may exceed its solubility limit, or the DMSO concentration may be too high. | 3a. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid both insolubility and solvent-induced cytotoxicity.[9] 3b. Visually inspect the media for any precipitate after adding the compound. Pre-warming the media to 37°C before adding the compound can sometimes help.[9] | |
| Unexpected cellular toxicity or off-target effects. | 1. High Concentration: The concentration used may be too high, leading to off-target kinase inhibition. While highly selective for AMPK, this compound can inhibit other kinases (e.g., RSK isoforms) at higher concentrations.[3] | 1. Perform a dose-response curve for cell viability (e.g., using an MTT or MTS assay) to determine the cytotoxic concentration range in your cell line. Use the lowest effective concentration that inhibits your target. |
| 2. Inactive Control Compound Needed: The observed phenotype may not be due to AMPK inhibition. | 2. Use a structurally similar but inactive control compound, such as BAY-974, to confirm that the observed effects are specific to this compound's inhibitory activity.[3] | |
| Inconsistent results between experiments. | 1. Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation. | 1. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[5] |
| 2. Variability in Cell Culture Conditions: Differences in cell confluency, serum concentration, or passage number can affect cellular response to inhibitors. | 2. Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase when treated. |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
-
37°C, 5% CO2 incubator
-
-80°C freezer
-
Access to an LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Spike the complete cell culture medium with the this compound stock solution to achieve the final working concentration you use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%). Also, prepare a vehicle control sample with an equivalent amount of DMSO in the medium.
-
Incubation:
-
Dispense aliquots of the this compound-containing medium and the vehicle control medium into sterile microcentrifuge tubes or a multi-well plate (without cells).
-
Place the plate/tubes in a 37°C, 5% CO2 incubator to mimic experimental conditions.
-
-
Time-Point Collection:
-
Immediately after preparation, collect the first aliquot (T=0). This will serve as the 100% reference.
-
Collect subsequent aliquots at various time points relevant to your experimental duration (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
For each time point, immediately snap-freeze the collected aliquot and store it at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Thaw all samples simultaneously before analysis.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method. This typically involves protein precipitation followed by injection onto the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile and calculate the half-life (t½) of the compound in your specific medium.
-
Data Presentation: this compound Stability in Cell Culture Medium
Use the table below to summarize the quantitative data obtained from the stability assay.
| Time Point (Hours) | This compound Concentration (µM) (Mean ± SD, n=3) | Percentage Remaining (%) |
| 0 | [Insert value from T=0 sample] | 100% |
| 2 | [Insert value from T=2h sample] | [Calculate %] |
| 8 | [Insert value from T=8h sample] | [Calculate %] |
| 24 | [Insert value from T=24h sample] | [Calculate %] |
| 48 | [Insert value from T=48h sample] | [Calculate %] |
| 72 | [Insert value from T=72h sample] | [Calculate %] |
| Calculated Half-life (t½): | [Insert calculated value] |
References
- 1. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming BAY-3827 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] It functions by binding to the ATP-binding pocket within the kinase domain of the AMPK α subunit.[1][3] This binding event stabilizes an inactive conformation of the kinase, preventing the phosphorylation of downstream targets.[1][3] A key feature of its inhibitory action is the induction of a disulfide bridge between Cys106 on the αD helix and Cys174 in the activation loop, which disrupts the regulatory spine of the kinase.[1][4][5]
Q2: We are observing a decrease in the anti-proliferative effect of this compound over time in our cancer cell line. What are the potential mechanisms of resistance?
While specific studies on acquired resistance to this compound are limited, resistance to kinase inhibitors in cancer cells can arise from several general mechanisms:
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Target Alterations: Mutations in the PRKAA1 or PRKAA2 genes, encoding the AMPKα1 and α2 subunits respectively, could alter the drug-binding pocket, reducing the affinity of this compound.
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of AMPK. Given that AMPK is a central energy sensor, cells might activate alternative metabolic pathways to maintain energy homeostasis. For instance, increased glycolysis or fatty acid synthesis through AMPK-independent mechanisms could confer resistance.
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Paradoxical Target Activation: Treatment with this compound has been shown to paradoxically increase the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172), even while inhibiting its downstream targets.[6][7] While the exact mechanism of this paradoxical effect is still under investigation, it's possible that in some cellular contexts, this could lead to the activation of a subset of AMPK functions, contributing to a resistant phenotype. This compound appears to primarily protect Thr172 from dephosphorylation.[6][7]
Q3: We've confirmed target engagement by observing decreased phosphorylation of the downstream target ACC, yet the cells are still proliferating. What could be the issue?
This scenario suggests the activation of bypass pathways. While Acetyl-CoA Carboxylase (ACC) is a well-established downstream target of AMPK, its inhibition alone may not be sufficient to induce cell death in all cancer types.[8] Cancer cells with dysregulated MYC signaling, for example, were not sensitive to the anti-proliferative effects of this compound despite effective AMPK inhibition.[9] This could be due to the activation of alternative pathways for ATP generation.[9]
It is also important to consider the off-target effects of this compound. It has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with a potency similar to its AMPK inhibition.[8][10] The cellular consequences of dual AMPK/RSK inhibition could be complex and may contribute to unexpected phenotypic outcomes.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in long-term cultures.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Sequence the AMPK α subunit genes (PRKAA1, PRKAA2) to identify potential mutations in the drug-binding site. 2. Perform RNA sequencing (RNA-Seq) on sensitive and resistant cells to identify differentially expressed genes, particularly those involved in metabolic pathways and drug transport. 3. Conduct a kinome-wide activity screen to identify upregulated kinases that could be driving bypass signaling. |
| Cell line heterogeneity | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. 2. Analyze markers of different cell states (e.g., epithelial-mesenchymal transition markers) in sensitive versus resistant populations. |
Problem 2: Paradoxical increase in AMPK Thr172 phosphorylation upon this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inherent mechanism of this compound | 1. Confirm inhibition of downstream targets: Concurrently measure the phosphorylation status of well-established AMPK substrates like ACC (Ser79) and Raptor (Ser792) to verify that the pathway is indeed inhibited despite the p-Thr172 increase.[8] 2. Investigate the role of upstream kinases and phosphatases: Analyze the activity of LKB1, the primary upstream kinase of AMPK, and protein phosphatases that dephosphorylate Thr172. This compound has been shown to protect against Thr172 dephosphorylation.[6][7] |
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cellular IC50 (ACC phosphorylation) | Notes |
| This compound | AMPK α1β1γ1 | 31.2 nM (at 200 µM ATP) | 0.93 µM | Potent inhibitor, but also inhibits RSK isoforms.[8][10] Paradoxically increases p-Thr172 AMPK.[6][7] |
| AMPK α2β1γ1 | 57 nM (at 200 µM ATP) | |||
| AMPK α2β2γ1 | 36.5 nM (at 200 µM ATP) | |||
| BAY-974 | (Inactive control) | No significant inhibition | No inhibition | Structurally similar to this compound but does not inhibit AMPK.[8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Pathway Activation
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Drug Treatment:
-
The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the AMPK kinase domain.
References
- 1. biorxiv.org [biorxiv.org]
- 2. selleckchem.com [selleckchem.com]
- 3. themoonlight.io [themoonlight.io]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bayer.com [bayer.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing BAY-3827 Toxicity in Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the use of BAY-3827 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK). It binds to the ATP-binding pocket of the AMPK kinase domain, stabilizing it in an inactive conformation. This prevents the phosphorylation of downstream targets and effectively blocks AMPK signaling.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for AMPK, it has been shown to potently inhibit all four isoforms of the 90-kDa ribosomal S6 kinase (RSK1-4).[3] This off-target activity should be considered when interpreting experimental results, as inhibition of RSK signaling can have various cellular effects.
Q3: What is the recommended starting concentration for this compound in primary cell culture?
The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the effective concentration (EC50) for AMPK inhibition and the cytotoxic concentration (CC50) for your specific primary cell type. Based on published data, cellular inhibition of AMPK targets is typically observed in the low micromolar range (e.g., full inhibition of ACC1 and Raptor phosphorylation in primary hepatocytes at 2.5-5 µM).[4][5]
Q4: How can I confirm that the observed effects in my primary cells are due to AMPK inhibition and not off-target toxicity?
To differentiate between on-target and off-target effects, consider the following controls:
-
Use a structurally similar inactive control: BAY-974 is a compound structurally similar to this compound but does not inhibit AMPK.[3] Observing a phenotype with this compound but not with BAY-974 suggests the effect is mediated by AMPK inhibition.
-
Rescue experiments: If possible, genetically rescue AMPK activity to see if it reverses the phenotype observed with this compound.
-
Assess downstream targets: Perform western blotting to confirm the inhibition of known downstream targets of AMPK (e.g., phosphorylation of ACC and Raptor) and potential off-targets like RSK.[4]
Q5: Are there specific conditions under which this compound is more likely to be toxic to primary cells?
Yes, one study has shown that this compound can significantly increase cell death in primary glioblastoma cells and human astrocytes when cultured under conditions of metabolic stress, such as replacing glucose with galactose in the culture medium.[6] This suggests that cells with high energy demands or those under metabolic stress may be more susceptible to this compound-induced toxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Primary cells are often more sensitive than immortalized cell lines. Perform a thorough dose-response curve to determine the lowest effective concentration with minimal toxicity. |
| Prolonged incubation time. | Reduce the incubation time. For signaling studies, a few hours may be sufficient. For longer-term functional assays, consider intermittent dosing. |
| Off-target effects. | Confirm inhibition of AMPK and assess phosphorylation of RSK substrates. If RSK inhibition is a concern, consider if the observed phenotype aligns with known consequences of RSK pathway disruption. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your primary cells (typically ≤ 0.1%).[7] |
| Metabolic stress. | If your experimental conditions induce metabolic stress, be aware of the increased potential for toxicity. Ensure optimal culture conditions and nutrient availability.[6] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in primary cell lots. | Primary cells from different donors or passages can exhibit variability. Whenever possible, use cells from the same donor and a narrow passage range for a set of experiments. |
| Inhibitor degradation. | Aliquot the this compound stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell culture conditions. | Maintain consistent cell seeding density, media composition, and incubator conditions (temperature, CO2, humidity). |
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Condition | IC50 (nM) | Reference |
| AMPK | Cell-free (low ATP - 10 µM) | 1.4 | [3][7] |
| AMPK | Cell-free (high ATP - 2 mM) | 15 | [3][7] |
| AMPK α1β1γ1 | Cell-free (high ATP - 200 µM) | 31.2 | [3] |
| AMPK α2β2γ1 | Cell-free (high ATP - 200 µM) | 36.5 | [3] |
| RSK isoforms | Cell-free | Similar potency to AMPK | [3] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Assay | Effective Concentration | Effect | Reference |
| Mouse Primary Hepatocytes | Western Blot (pACC & pRaptor) | 2.5 - 5 µM | Full inhibition of phosphorylation | [4][5] |
| U2OS cells | HTRF (pACC) | IC50: 0.93 µM | 50% inhibition of phosphorylation | [3] |
| U2OS cells | HTRF (pACC with MK-8722) | IC50: 6.36 µM | 50% inhibition of phosphorylation | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound in Primary Cells
This protocol outlines a general method for assessing the cytotoxicity of this compound using a commercially available viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
Materials:
-
Primary cells of interest
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Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the CC50 value.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Effects
This protocol is to confirm the on-target (AMPK pathway) and potential off-target (RSK pathway) effects of this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, phospho-RSK substrate (e.g., phospho-p90RSK (Ser380)), total RSK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed primary cells and treat with a range of this compound concentrations (including a vehicle control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for high toxicity.
References
BAY-3827 inconsistent results in proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using the AMPK inhibitor, BAY-3827.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] It binds to the ATP-binding pocket of the AMPK kinase domain, promoting an inactive kinase state.[1][2][4] This inhibition is characterized by the formation of a disulfide bridge between Cys106 and Cys174, which stabilizes the activation loop in an inactive conformation.[1][2][3][4] By inhibiting AMPK, this compound blocks downstream signaling, including the phosphorylation of targets like acetyl-CoA carboxylase (ACC).[1][2][4][5]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for AMPK, it has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with similar potency in cell-free assays.[4][5] At higher concentrations, it may also inhibit other kinases such as Aurora B, MINK1, TBK1, and IRAK1.[5] Researchers should consider these potential off-target effects when interpreting their results.
Q3: In which cell lines has this compound shown anti-proliferative effects?
This compound has demonstrated anti-proliferative effects in specific cancer cell models, including androgen-dependent prostate cancer and myeloma cell lines.[4][5] However, studies have also shown that in some MYC-dependent cell lines, inhibition of AMPK by this compound did not translate to an anti-proliferative effect, possibly due to the activation of alternative ATP generation pathways.[6]
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage, it is advisable to keep the compound in a dry, dark place at 0-4°C. For long-term storage, maintaining the compound at -20°C is recommended.[7]
Troubleshooting Guide for Inconsistent Proliferation Assay Results
Inconsistent results in proliferation assays can arise from a variety of factors, ranging from experimental technique to the biological context of the cell line being used.[8][9][10][11]
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions:
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Cell Culture Conditions:
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Inconsistent Cell Density: Ensure that cells are seeded at a consistent density across all experiments.[10] Cell density can affect growth rates and drug sensitivity.
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Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.[10]
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Media Components: Variations in media, serum, or supplements can impact cell growth and the efficacy of the compound. Maintain consistency in all reagents.
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Compound Handling:
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Freeze-Thaw Cycles: Repeatedly freezing and thawing the this compound stock solution can lead to its degradation.[7] Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.
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Solvent Concentration: High concentrations of DMSO can be toxic to cells and affect proliferation.[7] Ensure that the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the toxic threshold for your specific cell line (typically <0.5%).
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Assay Protocol:
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Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant variability.[8] Calibrate pipettes regularly and use appropriate techniques.
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Incubation Time: The duration of drug exposure can significantly influence the IC50 value. Optimize and standardize the incubation time for your cell line and assay.
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Issue 2: No or Weak Anti-proliferative Effect Observed
Possible Causes & Solutions:
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Cell Line Specificity:
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AMPK Dependence: The anti-proliferative effect of this compound may be dependent on the cell line's reliance on AMPK signaling for growth and survival.[4][5][6] Consider using a positive control cell line known to be sensitive to this compound.
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Basal AMPK Activity: The p38 MAPK pathway, which can be upstream of AMPK, may not be sufficiently active under basal conditions. Stimulation with an appropriate agonist might be necessary to observe the inhibitory effect of this compound.[7]
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Compound Concentration:
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Insufficient Dose Range: The concentrations of this compound used may be too low to elicit an effect. A broad dose-response curve should be performed to determine the optimal concentration range.
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Experimental Confirmation:
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound can vary significantly depending on the assay conditions and the biological system being studied.
Table 1: IC50 Values of this compound in Cell-Free Assays
| Target | ATP Concentration | IC50 (nM) | Reference |
| AMPK (human α2β1γ1) | 10 µM | 1.4 | [4][5][12] |
| AMPK (human α2β1γ1) | 2 mM | 15 | [4][5] |
| AMPK (rat liver) | 200 µM | 17 | [13] |
| AMPK (human α1β1γ1) | 200 µM | 25 | |
| AMPK (human α2β2γ1) | 200 µM | 70 | [13] |
| AMPK α2 Kinase Domain | 200 µM | 89 | [13] |
Table 2: IC50 Values of this compound in Cellular Assays
| Cell Line | Assay Type | IC50 (µM) | Reference |
| U2OS | pACC Inhibition (HTRF) | 0.93 | [4][5] |
| U2OS (with MK-8722) | pACC Inhibition (HTRF) | 6.36 | [4][5] |
| IMR-32 | Proliferation | Not specified, but potent | [6] |
| Various MYC-dependent cell lines | Proliferation | No significant effect | [6] |
Experimental Protocols
Standard Proliferation Assay Protocol
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
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Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for a predetermined duration (e.g., 48, 72 hours).
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Viability Assessment: Measure cell viability using a suitable method, such as MTT, CellTiter-Glo, or direct cell counting.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits the AMPK signaling pathway.
Caption: Experimental workflow for a proliferation assay.
Caption: Troubleshooting inconsistent proliferation assay results.
References
- 1. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bayer.com [bayer.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. cellgs.com [cellgs.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Understanding and managing sources of variability in cell measurements [insights.bio]
- 12. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Confirming BAY-3827 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of BAY-3827 in a cellular context. This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][2][3][4] Verifying that this compound interacts with its intended target, AMPK, within cells is a critical step for validating experimental results and advancing drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound in cells?
A1: The primary molecular target of this compound is the AMP-activated protein kinase (AMPK).[1][2][3][4][5] this compound is a potent inhibitor that binds to the ATP-binding pocket of the AMPK kinase domain, stabilizing it in an inactive conformation.[1][3] While highly selective for AMPK, it has been noted to also inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with similar potency in some assays.[1]
Q2: What is the most common method to confirm this compound target engagement in cells?
A2: The most common and direct functional method is to measure the phosphorylation status of a well-established downstream substrate of AMPK, such as Acetyl-CoA Carboxylase 1 (ACC1) at Serine 79.[1] Inhibition of ACC1 phosphorylation in a dose-dependent manner by this compound provides strong evidence of AMPK target engagement and inhibition.[1]
Q3: Can I use a binding assay to confirm target engagement in intact cells?
A3: Yes, several biophysical methods can be adapted to confirm direct binding in intact cells. The Cellular Thermal Shift Assay (CETSA) is a label-free method that measures the thermal stabilization of a target protein upon ligand binding.[6][7][8] An increase in the thermal stability of AMPK in the presence of this compound would indicate direct target engagement. Another powerful technique is the NanoBRET™ Target Engagement Assay, a live-cell method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[9][10][11]
Q4: Is it necessary to use a negative control compound?
A4: Yes, it is highly recommended to use a structurally similar but biologically inactive control compound. For this compound, the compound BAY-974 has been used for this purpose.[2] This helps to ensure that the observed cellular effects are due to the specific inhibition of the target and not due to off-target effects or the compound's chemical scaffold.
Q5: How can I assess the selectivity of this compound in my cellular model?
A5: Assessing selectivity involves demonstrating that this compound primarily affects the AMPK signaling pathway. This can be achieved by:
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Performing a kinase selectivity profile across a broad panel of kinases in vitro.[3]
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Using proteomic approaches, such as mass spectrometry-based phosphoproteomics, to observe changes across many signaling pathways in cells treated with this compound.
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Evaluating the phosphorylation of key downstream targets of other kinases, particularly RSK, which is a known secondary target.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in pACC1 levels after this compound treatment. | 1. AMPK is not active in the cell model under basal conditions. 2. Compound inactivity: this compound may have degraded.3. Incorrect antibody: The antibody for pACC1 (Ser79) may not be specific or sensitive enough.4. Insufficient drug concentration or treatment time. | 1. Activate AMPK: Treat cells with an AMPK activator like MK-8722, A-769662, or phenformin prior to or concurrently with this compound treatment to create a dynamic range for observing inhibition.[1]2. Verify compound integrity: Use a fresh stock of this compound and confirm its concentration.3. Validate antibody: Run positive and negative controls for the pACC1 antibody. Use a different antibody clone if necessary.4. Perform dose-response and time-course experiments: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) and treatment durations (e.g., 1-4 hours). |
| Inconsistent results in CETSA experiments. | 1. Uneven heating of samples. 2. Inefficient cell lysis. 3. Variability in protein loading for Western blot. | 1. Use a PCR cycler or a heat block with good temperature uniformity. 2. Optimize lysis conditions: Ensure complete cell lysis through methods like multiple freeze-thaw cycles.[6]3. Normalize protein concentration: Accurately measure and normalize the protein concentration of the soluble fraction before loading for SDS-PAGE. Use a reliable loading control.[12] |
| High background signal in NanoBRET™ assay. | 1. Suboptimal tracer concentration. 2. Overexpression of the NanoLuc®-AMPK fusion protein. | 1. Titrate the tracer: Perform a tracer titration experiment to determine the optimal concentration that gives a good signal-to-background ratio.2. Optimize transfection conditions: Reduce the amount of plasmid DNA used for transfection to lower the expression level of the fusion protein. |
| Observed cellular phenotype does not correlate with AMPK inhibition. | 1. Phenotype is due to off-target effects. 2. The phenotype is downstream of a different signaling pathway. | 1. Test the inactive control BAY-974: If the inactive control produces the same phenotype, the effect is likely off-target.[2]2. Use genetic approaches: Confirm the phenotype in AMPK knockout/knockdown cells. If the phenotype persists in the absence of AMPK, it is independent of this compound's on-target activity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Process | Cell Line / System | IC₅₀ Value | Reference(s) |
| Cell-Free Kinase Assay | AMPK (α2β1γ1) | Purified Human Protein (low ATP) | 1.4 nM | [1][13] |
| Cell-Free Kinase Assay | AMPK (α2β1γ1) | Purified Human Protein (high ATP) | 15 nM | [1] |
| Cell-Free Kinase Assay | AMPK | Purified Rat Liver Protein | 17 nM | [13][14] |
| Cellular pACC1 HTRF Assay | pACC1 Inhibition | Mouse Primary Hepatocytes | 0.93 µM | [1] |
| Cellular pACC1 HTRF Assay | pACC1 Inhibition (with MK-8722) | Mouse Primary Hepatocytes | 6.36 µM | [1] |
| Binding Assay (Spectral Shift) | AMPKα2 Kinase Domain | Purified Protein | Kd = 1.23 µM | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition (at 0.1 µM) | Reference(s) |
| AMPK | >90% | [1] |
| PHK | ~80-85% | [1] |
| RSK1 | ~80-85% | [1] |
| Aurora B | Not specified, but inhibited | [1] |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Modulation (pACC1)
This protocol describes how to measure the inhibition of ACC1 phosphorylation at Ser79, a direct downstream target of AMPK, in response to this compound treatment.
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Cell Culture and Treatment:
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Plate cells (e.g., mouse primary hepatocytes, IMR-32 neuroblastoma cells) at an appropriate density and allow them to adhere overnight.[15]
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Optional: To induce AMPK activity, pre-treat cells with an AMPK activator (e.g., 10 µM MK-8722) for a specified time (e.g., 30 minutes).[1]
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Treat cells with a dose range of this compound (e.g., 0, 0.1, 1, 10 µM) and/or the inactive control BAY-974 for 1-2 hours.
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Cell Lysis:
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Wash cells once with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA or Bradford assay.
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Western Blot Analysis:
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Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
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Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against pACC1 (Ser79) and total ACC1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis:
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Quantify band intensities using densitometry software (e.g., ImageJ).
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Normalize the pACC1 signal to the total ACC1 signal for each sample.
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Plot the normalized pACC1 signal against the concentration of this compound to determine the IC₅₀ value.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol describes how to perform a CETSA experiment to demonstrate direct binding of this compound to AMPK in intact cells.[6][8]
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Cell Treatment:
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Culture cells to ~80% confluency.
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Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.
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Heat Treatment:
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Trypsinize and harvest the cells, then wash them with PBS containing this compound or vehicle.
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Resuspend the cell pellet in PBS (with compound/vehicle) and aliquot into PCR tubes.
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Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR cycler, followed by cooling for 3 minutes at room temperature.
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Cell Lysis and Fractionation:
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Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]
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Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Western Blot Analysis:
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Carefully collect the supernatant (soluble protein fraction).
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Perform a Western blot as described in Protocol 1, using an antibody specific for total AMPKα.
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Data Analysis:
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Quantify the band intensity for AMPKα at each temperature for both vehicle and this compound treated samples.
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Plot the relative amount of soluble AMPKα as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates thermal stabilization and target engagement.
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Visualizations
Caption: Signaling pathway showing this compound inhibiting AMPK and its downstream effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for pACC1 Western blot experiments.
References
- 1. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. themoonlight.io [themoonlight.io]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bayer.com [bayer.com]
BAY-3827 unexpected effects on cell signaling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using BAY-3827. The information is designed to address potential issues and clarify unexpected effects on cell signaling observed during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments with this compound.
Q1: I'm observing an increase in AMPK phosphorylation at Threonine-172 after treating my cells with this compound, even though it's an AMPK inhibitor. Is this expected?
A1: Yes, this is a known and paradoxical effect of this compound.[1][2][3][4] While this compound effectively inhibits the kinase activity of AMPK, it can lead to an increase in the phosphorylation of its activation loop at Thr172.[1][3][4] The primary mechanism for this is believed to be the protection of Thr172 from dephosphorylation.[1][2][3][4] Therefore, when assessing AMPK inhibition by this compound, it is crucial to measure the phosphorylation of downstream AMPK targets (e.g., ACC1, Raptor) rather than relying solely on p-AMPK (Thr172) levels.[1][3]
Q2: My experimental results are not consistent with known AMPK-dependent processes. Could there be off-target effects?
A2: Yes, off-target effects are a possibility. This compound has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with a potency similar to its inhibition of AMPK.[5][6][7] If your signaling pathway of interest involves RSK, the observed effects could be due to the inhibition of RSK, either in addition to or instead of AMPK inhibition. It is recommended to use a structurally unrelated AMPK inhibitor as a control or to perform experiments in cell lines with genetic knockout/knockdown of RSK isoforms to confirm that the observed phenotype is indeed AMPK-dependent.
Q3: I am not observing the expected anti-proliferative effects of this compound in my cancer cell line.
A3: The anti-proliferative effects of this compound are context-dependent. While it has shown strong anti-proliferative effects in androgen-dependent prostate cancer cell lines, it did not inhibit cell proliferation in cancer cell lines with dysregulated MYC signaling.[6][8][9] The initial hypothesis that MYC-dependent tumors would be sensitive to AMPK inhibition with this compound was not confirmed.[8][9] The sensitivity of a given cell line to this compound may depend on its specific metabolic wiring and signaling dependencies.
Q4: I am seeing variability in the IC50 values for this compound in my cellular assays.
A4: The cellular potency of this compound can be influenced by several factors. The IC50 for the inhibition of ACC1 phosphorylation, a downstream marker of AMPK activity, has been shown to increase in the presence of an allosteric AMPK activator like MK-8722.[7] Additionally, the intracellular ATP concentration can affect the potency of this compound, with higher ATP concentrations leading to a higher IC50 value.[5][7] Ensure consistent experimental conditions, including cell density, media composition, and the presence of other compounds, to minimize variability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[5][10][11][12][13] It binds to the ATP-binding pocket of the AMPK kinase domain.[10][11][12] A key feature of its binding is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[2][5][10][11][13] This bridge stabilizes the activation loop in an inactive conformation, disrupting the regulatory spine of the kinase and preventing its catalytic activity.[2][5][10][11][12][13]
Q6: What are the recommended downstream markers to confirm AMPK inhibition by this compound?
A6: Due to the paradoxical increase in p-AMPK (Thr172), it is essential to monitor the phosphorylation status of well-established downstream targets of AMPK. The most commonly used marker is the phosphorylation of Acetyl-CoA Carboxylase 1 (ACC1) at Serine 79.[5][7][9][10][11] Other downstream targets that can be assessed include Raptor at Serine 792 and GBF1.[1][3]
Q7: In which cellular systems has this compound been shown to be effective?
A7: this compound has been demonstrated to inhibit AMPK signaling in various cellular contexts. In primary mouse hepatocytes, it effectively blocks the phosphorylation of ACC1 and inhibits lipogenesis.[5][10][11][13] It has also shown anti-proliferative effects in androgen-dependent prostate cancer and myeloma cell lines.[5][6][7]
Q8: Is there an inactive control compound available for this compound?
A8: Yes, the structurally related compound BAY-974 is described as an inactive control.[5][10][11] While it shares a similar chemical scaffold, it does not inhibit AMPK and can be used as a negative control in experiments to distinguish specific effects of this compound.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target/Process | System | Condition | IC50 Value |
| AMPK | Cell-free | Low ATP (10 µM) | 1.4 nM[5][7] |
| AMPK | Cell-free | High ATP (2 mM) | 15 nM[5][7] |
| AMPK (α2 kinase domain) | Cell-free | - | 89 nM[1] |
| AMPK (α2β2γ1 holoenzyme) | Cell-free | - | 70 nM[1] |
| ACC Phosphorylation | U2OS cells | - | 260 nM[1] |
| Raptor Phosphorylation | U2OS cells | - | 113 nM[1] |
| GBF1 Phosphorylation | U2OS cells | - | 55 nM[1] |
| ACC1 Phosphorylation | U2OS cells | - | 0.93 µM[7] |
| ACC1 Phosphorylation | U2OS cells | Co-incubated with MK-8722 | 6.36 µM[7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream AMPK Signaling
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Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-ACC1 (Ser79), total ACC1, p-Raptor (Ser792), total Raptor, p-AMPKα (Thr172), and total AMPKα overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: HTRF Assay for Phospho-ACC1 (Ser79)
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Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of this compound.
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Cell Lysis: Lyse the cells directly in the well using the lysis buffer provided in the HTRF assay kit.
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HTRF Reaction:
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Add the HTRF detection reagents (e.g., anti-p-ACC1 (Ser79)-Eu3+ cryptate and anti-ACC1-d2) to the lysate.
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Incubate the plate at room temperature for the time specified in the kit protocol.
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Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
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Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the concentration of this compound to determine the IC50.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound action on AMPK.
Caption: Troubleshooting unexpected this compound results.
Caption: Western blot workflow for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bayer.com [bayer.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. themoonlight.io [themoonlight.io]
- 13. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of BAY-3827
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the potent AMPK inhibitor, BAY-3827. Due to its low aqueous solubility, achieving adequate and consistent systemic exposure of this compound in preclinical studies can be challenging.[1][2] This guide offers practical strategies and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or undetectable plasma concentrations of this compound after oral administration in my animal studies?
A1: this compound has very low aqueous solubility, which is a primary reason for its poor oral bioavailability.[1][2] For a drug to be absorbed from the gastrointestinal (GI) tract into the bloodstream, it must first dissolve in the GI fluids. The low solubility of this compound limits its dissolution, leading to minimal absorption and consequently low plasma concentrations. Many kinase inhibitors exhibit similar challenges, often falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4]
Q2: I'm seeing high variability in the plasma exposure of this compound between individual animals in the same cohort. What could be the cause?
A2: High inter-animal variability is a common issue with poorly soluble compounds like this compound.[5] This variability can stem from several factors:
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Inconsistent Dissolution: Minor differences in the GI physiology of individual animals (e.g., pH, bile salt concentration) can significantly impact the dissolution of a poorly soluble drug.[5]
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Food Effects: The presence or absence of food can drastically alter the GI environment, affecting gastric emptying time and the composition of GI fluids, which in turn influences drug dissolution and absorption.[5]
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Physical Form of the Compound: If the compound is administered as a simple suspension, variations in particle size and aggregation can lead to inconsistent dissolution rates.
Q3: What is the Biopharmaceutical Classification System (BCS) and why is it important for this compound?
A3: The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6] While the specific BCS class for this compound is not publicly available, its known low solubility suggests it is likely a BCS Class II or IV compound.[1][3][4]
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BCS Class II: Low Solubility, High Permeability. For these drugs, the absorption is limited by the dissolution rate. Enhancing solubility and dissolution is the primary goal for improving bioavailability.[7]
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BCS Class IV: Low Solubility, Low Permeability. These compounds face challenges with both dissolving and crossing the intestinal membrane.[7] Understanding the likely BCS class of this compound helps in selecting the most appropriate formulation strategy to enhance its oral bioavailability.
Q4: Can I simply dissolve this compound in DMSO for oral gavage?
A4: While this compound is soluble in DMSO[8], using pure DMSO for oral dosing in vivo is generally not recommended due to potential toxicity and the likelihood of the compound precipitating upon contact with the aqueous environment of the GI tract. A small amount of DMSO can be used as a co-solvent in a more complex vehicle, but it's crucial to ensure the compound remains in solution or as a fine dispersion upon administration.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Homogeneous Dosing Formulation
-
Question: I am finding it difficult to prepare a consistent and stable suspension of this compound for oral gavage. The compound keeps sedimenting quickly. What can I do?
-
Answer: A simple aqueous suspension of a hydrophobic compound like this compound is often prone to rapid sedimentation, leading to inaccurate dosing. To address this, consider the following:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, which can improve the dissolution rate and stability of the suspension.[9]
-
Use of Suspending and Wetting Agents: Incorporate pharmaceutically acceptable suspending agents (e.g., carboxymethylcellulose sodium (CMC-Na), methylcellulose) and wetting agents (e.g., Tween® 80, Poloxamer 188) into your vehicle. These excipients help to ensure a uniform dispersion of the drug particles.[10] A common vehicle for preclinical studies is 0.5% CMC-Na with 0.1% Tween® 80 in water.
-
Issue 2: Low Systemic Exposure Despite Using an Optimized Suspension
-
Question: I have improved my suspension formulation, but the bioavailability of this compound is still too low for my in vivo efficacy study. What are the next steps?
-
Answer: If an optimized suspension does not provide adequate exposure, more advanced formulation strategies that enhance solubility are necessary. The goal is to present the drug to the GI tract in a solubilized or pre-dissolved state.[11]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are a highly effective approach.[12] These formulations can maintain the drug in a solubilized state in the GI tract and can enhance absorption via the lymphatic pathway.[13] Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[14]
-
-
Amorphous Solid Dispersions (ASD): In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.[15] The amorphous form has higher kinetic solubility and can lead to a supersaturated concentration in the GI tract, driving enhanced absorption.[9]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₅FN₆O | [8] |
| Molecular Weight | 468.53 g/mol | [8] |
| Appearance | White to beige powder | [8] |
| Aqueous Solubility | 0.3 µg/mL | [1] |
| DMSO Solubility | ≥ 2 mg/mL | [8] |
Table 2: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Compound (Example)
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. It is intended to demonstrate the potential impact of different formulation strategies on the bioavailability of a poorly soluble compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% CMC-Na) | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 100 (Reference) |
| Micronized Suspension | 10 | 120 ± 30 | 2.0 | 980 ± 210 | 280 |
| Amorphous Solid Dispersion | 10 | 450 ± 95 | 1.5 | 3150 ± 650 | 900 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 600 ± 120 | 1.0 | 4200 ± 800 | 1200 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Dissolve this compound and a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®) in a common volatile organic solvent (e.g., acetone, methanol, or a mixture thereof). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will form a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the film under vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask and mill it into a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.
-
In Vitro Dissolution Testing: To assess the extent and rate of dissolution enhancement compared to the crystalline drug.
-
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice, acclimatized for at least 3 days.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing but allow free access to water.
-
Dosing Groups:
-
Group 1 (IV): Administer this compound dissolved in a suitable intravenous vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) at a low dose (e.g., 1-2 mg/kg) to determine the absolute bioavailability.
-
Group 2 (Oral - Formulation A): Administer the first oral formulation (e.g., aqueous suspension) at a higher dose (e.g., 10-50 mg/kg) via oral gavage.
-
Group 3 (Oral - Formulation B): Administer the second oral formulation (e.g., ASD or SEDDS) at the same dose as Group 2.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
References
- 1. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 2377576-35-5, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmtech.com [pharmtech.com]
- 13. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lonza.com [lonza.com]
Validation & Comparative
Validating BAY-3827 Specificity: A Comparative Guide Using AMPK siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, utilizing small interfering RNA (siRNA) technology. As a potent and selective inhibitor of AMPK, understanding its on-target and potential off-target effects is crucial for accurate interpretation of experimental results and for its potential therapeutic applications.[1][2][3] This guide offers a direct comparison of the effects of this compound in the presence and absence of its primary target, AMPK, achieved through siRNA-mediated knockdown.
Comparison of Expected Outcomes: this compound Treatment vs. AMPK Knockdown
The central hypothesis for validating this compound's specificity is that the phenotypic and molecular effects of the inhibitor should be significantly diminished in cells where AMPK has been silenced. This comparison allows for the deconvolution of on-target AMPK-mediated effects from potential off-target activities.
Table 1: Predicted Effects of this compound and AMPK siRNA on Key Cellular Readouts
| Cellular Readout | Control Cells + this compound | AMPK siRNA + this compound | Rationale |
| p-ACC (Ser79) Levels | Decreased | No significant change | This compound inhibits AMPK, preventing the phosphorylation of its direct downstream target, ACC. In the absence of AMPK, there is no target for this compound to inhibit, thus p-ACC levels will already be low and unaffected by the compound.[2][4] |
| Cell Proliferation (e.g., in LNCaP cells) | Decreased | Attenuated decrease | The anti-proliferative effects of this compound in certain cancer cell lines are thought to be mediated through AMPK inhibition.[1][5] Knocking down AMPK should therefore rescue the cells from the full anti-proliferative effect of the compound. |
| Lipogenesis | Increased (reversal of activation-induced suppression) | No significant change | In hepatocytes, AMPK activation suppresses lipogenesis. Inhibition of AMPK by this compound reverses this suppression.[2][6] In AMPK knockdown cells, lipogenesis is already de-repressed, and this compound will have no further effect. |
| RSK Pathway Activation (e.g., p-p90RSK) | Potentially decreased | Potentially decreased | Ribosomal S6 Kinase (RSK) is a known off-target of this compound.[1][3] Any effects on the RSK pathway are likely to be independent of AMPK and would therefore persist even in AMPK knockdown cells. |
Experimental Workflow and Protocols
To empirically validate the specificity of this compound, a series of experiments should be conducted in a relevant cell line (e.g., primary hepatocytes or the androgen-dependent prostate cancer cell line, LNCaP, where this compound has shown effects).[1][2]
Diagram 1: Experimental Workflow for Validating this compound Specificity
Caption: A streamlined workflow for validating this compound specificity using siRNA.
siRNA Transfection
This protocol is a general guideline and should be optimized for the specific cell type.
-
Reagents and Materials:
-
Cells of interest (e.g., LNCaP or primary hepatocytes)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (scrambled sequence)
-
siRNA targeting AMPKα1 and AMPKα2 subunits (a pool of siRNAs targeting both is recommended for comprehensive knockdown)[7][8]
-
6-well plates
-
-
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and replace with 800 µL of fresh, antibiotic-free growth medium.
-
Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time for knockdown should be determined by Western blot.
-
-
This compound Treatment
-
Reagents and Materials:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transfected cells from the previous step
-
-
Protocol:
-
Following the optimal siRNA incubation period, aspirate the medium from the cells.
-
Add fresh growth medium containing either vehicle (DMSO) or the desired concentration of this compound. A concentration range of 1-10 µM is a reasonable starting point based on published data.[2][6]
-
Incubate the cells for the desired treatment duration (e.g., 1-24 hours), depending on the endpoint being measured.
-
Western Blotting
This protocol is for the analysis of protein phosphorylation and expression.
-
Reagents and Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-Acetyl-CoA Carboxylase (Ser79)
-
Rabbit anti-Acetyl-CoA Carboxylase
-
Rabbit anti-phospho-p90RSK (a marker for the off-target RSK pathway)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
-
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Cell Viability Assay (MTT)
This protocol is for assessing the anti-proliferative effects of this compound.
-
Reagents and Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and perform siRNA transfection as described above (scaled down for the 96-well format).
-
This compound Treatment: Treat the cells with a dose-range of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the targeted signaling pathway and the logical framework for interpreting the experimental outcomes.
Diagram 2: Simplified AMPK Signaling Pathway
Caption: The inhibitory effect of this compound and AMPK siRNA on the AMPK pathway.
Diagram 3: Logic Diagram for Specificity Validation
Caption: A logical framework for interpreting the results of the validation experiment.
By following this guide, researchers can systematically and objectively assess the specificity of this compound, ensuring the reliability of their findings and contributing to a clearer understanding of AMPK's role in cellular physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
BAY-3827: A Potent AMPK Inhibitor with ATP-Competitive Action
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of kinase inhibitors under varying physiological conditions is paramount. This guide provides a detailed comparison of the inhibitory effects of BAY-3827, a potent and selective AMP-activated protein kinase (AMPK) inhibitor, under high and low ATP concentrations.
This compound demonstrates a competitive relationship with ATP, a characteristic crucial for interpreting its efficacy in cellular environments where ATP levels can fluctuate significantly. This guide synthesizes experimental data to illuminate this relationship, offering insights into its mechanism of action and practical implications for research.
Quantitative Comparison of this compound Potency
The inhibitory potential of this compound against AMPK is significantly influenced by the concentration of ATP. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound under different ATP conditions.
| Target | ATP Concentration | IC50 (nM) | Reference |
| AMPK | 10 µM (Low) | 1.4 | [1][2][3][4] |
| AMPK | 2 mM (High) | 15 | [1][2][3][4] |
| AMPK α1β1γ1 complex | 20 µM (Low) | 1.8 | [2][3] |
| AMPK α1β1γ1 complex | 200 µM (High) | 31.2 | [2][3] |
| AMPK α2β2γ1 complex | 20 µM (Low) | 2.8 | [2][3] |
| AMPK α2β2γ1 complex | 200 µM (High) | 36.5 | [2][3] |
| AMPK α2β1γ1 complex | 20 µM (Low) | 4.1 | [2][3] |
| AMPK α2β1γ1 complex | 200 µM (High) | 57 | [2][3] |
| Rat Liver AMPK | 200 µM (High) | 17 | [5] |
| Human α1β1γ1 complex | 200 µM (High) | 25 | [5] |
| Human α2β2γ1 complex | 200 µM (High) | 70 | [5] |
| Human α2 kinase domain | 200 µM (High) | 89 | [5] |
The data clearly indicates that this compound is significantly more potent at lower ATP concentrations, a hallmark of an ATP-competitive inhibitor. This differential potency underscores the importance of considering the metabolic state of target cells when designing and interpreting experiments with this compound.
Mechanism of Action: An ATP-Competitive Inhibitor
This compound functions as a mixed-type inhibitor, binding to the ATP-binding pocket of the AMPK kinase domain.[5] This interaction prevents the binding of ATP, thereby inhibiting the kinase's phosphorylating activity. The co-crystal structure of this compound with the AMPKα2 kinase domain reveals that it stabilizes an inactive conformation of the kinase.[2][6][7] This is achieved through specific interactions with key residues in the ATP-binding pocket, leading to the disruption of the regulatory spine of the kinase.[6][7]
Experimental Protocols
The following are generalized protocols for assays used to determine the potency of this compound.
In Vitro Kinase Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by AMPK.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified AMPK enzyme, a suitable substrate (e.g., a peptide with a consensus AMPK phosphorylation site), and a buffer solution.
-
ATP Concentration: The reaction is initiated by adding ATP. To compare the effects under different conditions, parallel assays are run with low (e.g., 10 µM) and high (e.g., 2 mM) concentrations of ATP.[1][2][3]
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or fluorescence-based assays.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for AMPK Activity
This assay assesses the effect of this compound on AMPK activity within a cellular context.
-
Cell Culture: Cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Lysis: Cells are lysed to extract proteins.
-
Western Blotting: The phosphorylation status of a known downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Ser79, is analyzed by Western blotting using phospho-specific antibodies.[2]
-
Quantification: The intensity of the phosphorylated protein band is quantified and normalized to the total protein level.
-
IC50 Determination: The concentration of this compound that causes a 50% reduction in the phosphorylation of the downstream target is determined.
Selectivity and Off-Target Effects
While this compound is a potent AMPK inhibitor, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. It has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with similar potency to AMPK.[2][3] Specifically, it inhibits RSK1, RSK2, RSK3, and RSK4.[8] Therefore, it is crucial to consider these off-target effects when interpreting experimental results, especially in cellular contexts where multiple signaling pathways are active.
Conclusion
This compound is a powerful tool for studying the physiological roles of AMPK. Its ATP-competitive nature results in significantly higher potency under low ATP conditions, a factor that must be carefully considered in experimental design and data interpretation. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound to investigate AMPK signaling and its implications in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. themoonlight.io [themoonlight.io]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Comparative Analysis of BAY-3827 and its Negative Control, BAY-974
A Guide for Researchers in Cellular Signaling and Drug Development
In the landscape of kinase inhibitor research, the use of precise and well-characterized tool compounds is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK), and its structurally related, inactive counterpart, BAY-974, which serves as an ideal negative control. Understanding the distinct pharmacological profiles of these two compounds is crucial for accurately interpreting data related to AMPK signaling and its role in various physiological and pathological processes.
Introduction to this compound and the AMPK Signaling Pathway
This compound is a highly potent and selective, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) [5]. AMPK is a central regulator of cellular energy homeostasis, playing a critical role in metabolism, cell growth, and stress responses. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits [1]. The activation of AMPK, typically triggered by an increase in the cellular AMP:ATP ratio, initiates a cascade of downstream signaling events aimed at restoring energy balance. This includes the inhibition of anabolic pathways, such as fatty acid and protein synthesis, and the activation of catabolic processes like glucose uptake and fatty acid oxidation. Given its central role in metabolism, AMPK has emerged as a significant therapeutic target in diseases like cancer, metabolic syndrome, and inflammatory disorders [4, 11]. This compound allows for the acute and specific inhibition of AMPK activity, enabling researchers to dissect its complex roles in cellular function.
The Critical Role of a Negative Control: Introducing BAY-974
To ensure that the observed biological effects of this compound are specifically due to the inhibition of AMPK and not off-target activities or non-specific compound effects, the use of a proper negative control is essential. BAY-974 was developed for this purpose. It shares a similar chemical scaffold with this compound but is devoid of inhibitory activity against AMPK [1, 7]. By comparing the effects of this compound to those of BAY-974 in parallel experiments, researchers can confidently attribute the observed phenotypes to AMPK inhibition.
Quantitative Comparison of In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and BAY-974 against AMPK and other selected kinases. The data clearly demonstrates the high potency and selectivity of this compound for AMPK, while BAY-974 shows no significant inhibitory activity.
| Kinase Target | This compound IC50 | BAY-974 Activity | Reference |
| AMPK (low ATP) | 1.4 nM | Inactive | [1][2] |
| AMPK (high ATP) | 15 nM | Inactive | [1][2] |
| RSK1 | 9 nM | Not specified | [3][4] |
| RSK2 | 52 nM | Not specified | [4] |
| RSK3 | 36 nM | Not specified | [4] |
| RSK4 | 24 nM | Not specified | [4] |
| Aurora A | 1324 nM | Not specified | [2] |
| Flt3 | 124 nM | Not specified | [2] |
| c-Met | 788 nM | Not specified | [2] |
Cellular Activity: Inhibition of AMPK Signaling
The efficacy of this compound and the inactivity of BAY-974 are further demonstrated in cellular assays by monitoring the phosphorylation status of downstream AMPK targets, such as Acetyl-CoA Carboxylase (ACC).
| Cell Line | Treatment | Effect on pACC (Ser79) | BAY-974 Effect | Reference |
| U2OS | This compound | Dose-dependent decrease | No inhibition | [3] |
| LNCaP | This compound | Strong reduction | Not specified | [2] |
| VCaP | This compound | Strong reduction | Not specified | [2] |
| Mouse Primary Hepatocytes | This compound | Dose-dependent reduction | No effect | [3] |
Anti-proliferative Effects in Cancer Cell Lines
This compound has shown potent anti-proliferative effects in certain cancer cell lines, particularly those that are androgen-dependent. In contrast, BAY-974 exhibits no such activity.
| Cell Line | This compound IC50 (Proliferation) | BAY-974 Activity (Proliferation) | Reference |
| LNCaP (prostate) | 0.28 µM | No activity | [4][5] |
| VCaP (prostate) | 1.71 µM | No activity | [4][5] |
| 22Rv1 (prostate) | 5.55 µM | No activity | [4] |
| C4-2B (prostate) | >10 µM | No activity | [4] |
| PC3 (prostate) | >10 µM | No activity | [4] |
| DU145 (prostate) | >10 µM | No activity | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and BAY-974 against a panel of kinases.
Methodology:
-
Kinase activity assays are performed using a radiometric assay format, such as the filter-binding assay with [γ-33P]ATP.
-
Recombinant human kinase enzymes are incubated with a specific peptide substrate, ATP, and a range of concentrations of the test compounds (this compound or BAY-974).
-
The reaction is initiated by the addition of Mg/ATP.
-
Following incubation at room temperature, the reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-33P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Western Blotting for pACC
Objective: To assess the inhibition of AMPK activity in cells by measuring the phosphorylation of its downstream target, ACC.
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or BAY-974 for a specified duration.
-
Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phosphorylated ACC (pACC Ser79) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is stripped and re-probed with an antibody for total ACC and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Proliferation Assay
Objective: To determine the effect of this compound and BAY-974 on the proliferation of cancer cell lines.
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After 24 hours, cells are treated with a serial dilution of this compound or BAY-974.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the AMPK Signaling Pathway and Experimental Logic
To further clarify the roles of this compound and BAY-974, the following diagrams illustrate the AMPK signaling pathway and the logical workflow for their use in experiments.
Caption: Simplified AMPK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for using this compound with BAY-974 as a negative control.
Conclusion
The availability of the potent and selective AMPK inhibitor, this compound, alongside its inactive control, BAY-974, provides researchers with a robust toolset to investigate the multifaceted roles of AMPK in health and disease. The data presented in this guide unequivocally demonstrates the efficacy and specificity of this compound and the inert nature of BAY-974, underscoring the importance of using this pair of compounds for rigorous and reproducible scientific inquiry. Adherence to the detailed experimental protocols will further ensure the generation of high-quality, interpretable data.
References
A Comparative Analysis of BAY-3827 and Metformin on AMP-Activated Protein Kinase (AMPK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of BAY-3827 and metformin on AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While both compounds are pivotal tools in metabolic research, they exert opposing effects on AMPK activity. This document outlines their distinct mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
This compound is a potent and selective, direct inhibitor of AMPK, whereas metformin is an indirect activator. This compound binds to the ATP-binding pocket of the AMPK kinase domain, locking it in an inactive conformation. In contrast, metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio, which in turn allosterically activates AMPK. Their contrasting effects make them valuable for dissecting the roles of AMPK in various physiological and pathological processes.
Comparative Data
The following table summarizes the key characteristics and effects of this compound and metformin on AMPK.
| Feature | This compound | Metformin |
| Effect on AMPK | Inhibition | Activation (Indirect) |
| Mechanism of Action | Direct, ATP-competitive inhibitor; stabilizes an inactive kinase conformation.[1][2][3] | Indirect activator; inhibits mitochondrial complex I, increasing the AMP:ATP ratio.[4][5][6][7] |
| Binding Site | ATP-binding pocket of the AMPK kinase domain.[1][3] | Does not directly bind to AMPK.[4] |
| Potency (In Vitro) | IC50: 1.4 nM (at 10 µM ATP), 15 nM (at 2 mM ATP).[8][9] | Not applicable (indirect activator). |
| Effective Concentration (Cell-based Assays) | Inhibition of AMPK targets in the low micromolar range (e.g., 0.93 µM - 6.36 µM).[1][9] | Activation observed at concentrations from 10 µM to 2 mM, depending on cell type and incubation time.[4][7] |
| Selectivity | Highly selective for AMPK, but also inhibits RSK isoforms with similar potency.[9][10] | Affects multiple cellular pathways due to its broad metabolic effects. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and metformin are visually represented in the following diagrams.
Caption: Mechanism of this compound as a direct AMPK inhibitor.
Caption: Mechanism of metformin as an indirect AMPK activator.
Experimental Protocols
To aid in the design of comparative studies, a generalized experimental workflow is provided below. This protocol outlines the key steps for assessing the effects of this compound and metformin on AMPK activity in a cellular context.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. themoonlight.io [themoonlight.io]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Anti-Proliferative Efficacy of BAY-3827: A Comparative Guide
For researchers and drug development professionals investigating novel cancer therapeutics, BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK). This guide provides an objective comparison of this compound's anti-proliferative effects against other known AMPK inhibitors, supported by experimental data.
Performance Comparison of AMPK Inhibitors
This compound demonstrates superior potency in inhibiting AMPK and suppressing cancer cell proliferation compared to other widely used inhibitors such as SBI-0206965 and the first-generation compound, Compound C. The following tables summarize the available quantitative data from various studies.
Table 1: Inhibitory Concentration (IC50) Against AMPK
| Compound | IC50 (nM) vs. AMPK | ATP Concentration | Source |
| This compound | 1.4 | 10 µM | [1][2] |
| 15 | 2 mM | [1][2] | |
| 17 (rat liver AMPK) | 200 µM | [3] | |
| 25 (human α1β1γ1) | 200 µM | [3] | |
| 70 (human α2β2γ1) | 200 µM | [3] | |
| SBI-0206965 | 160 | 20 µM | |
| 360 (rat liver AMPK) | 200 µM | [3] | |
| Compound C | 1900 | 20 µM |
Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | SBI-0206965 (µM) | Compound C (µM) | Source |
| LNCaP | Prostate Cancer | 0.28 | - | - | |
| VCaP | Prostate Cancer | 1.71 | - | - | |
| 22Rv1 | Prostate Cancer | 5.55 | - | - | |
| IMR-32 | Neuroblastoma | 24000 | - | - | [4] |
| U2OS | Osteosarcoma | ~1 (estimated) | 9.2 - 42 | - | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of this compound and its alternatives.
Cell Proliferation Assays
1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound, SBI-0206965) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Crystal Violet Staining
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation: After treatment, gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Determine the relative cell viability and IC50 values.
3. BrdU Incorporation Assay
This immunoassay measures DNA synthesis as a direct marker of cell proliferation.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Substrate Addition: Add the enzyme substrate and measure the resulting signal (colorimetric or fluorescent).
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
BAY-3827: A Potent Inhibitor of AMPK Isoforms for Research Applications
A detailed guide for researchers on the comparative potency and mechanism of the AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, across various isoforms.
This compound has emerged as a highly potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This guide provides a comprehensive comparison of this compound's potency against different AMPK isoforms, details its mechanism of action, and presents relevant experimental protocols to assist researchers in its application.
Comparative Potency of this compound
This compound exhibits nanomolar potency against AMPK, making it a valuable tool for studying AMPK signaling. Its inhibitory activity is influenced by the specific combination of α, β, and γ subunits that form the heterotrimeric AMPK complex and the concentration of ATP.
Table 1: Potency (IC50) of this compound against various AMPK isoforms.
| AMPK Isoform | IC50 (nM) at low ATP (10 µM) | IC50 (nM) at high ATP (200 µM or 2mM) |
|---|---|---|
| α1β1γ1 | 1.8 | 25, 31.2 |
| α2β1γ1 | 1.4 | 57 |
| α2β2γ1 | 2.8 | 36.5, 70 |
| Rat Liver AMPK (mixture of α1/α2, primarily with β1/γ1) | Not Reported | 17 |
Data compiled from multiple sources.[2][3]
In cell-free assays, this compound demonstrates IC50 values in the low nanomolar range.[2][4] For instance, against the α2β1γ1 isoform, the IC50 is 1.4 nM at a low ATP concentration (10 µM) and 15 nM at a high ATP concentration (2 mM).[5][6] Studies on different AMPK complexes, such as α1β1γ1 and α2β2γ1, also show similar potent inhibition, with IC50 values of 31.2 nM and 36.5 nM, respectively, at high ATP concentrations.[2] Another study reported IC50 values of 25 nM and 70 nM for α1β1γ1 and α2β2γ1, respectively.[3] The α2β1γ1 complex showed a moderately higher IC50 of 57 nM under high ATP conditions.[2]
Comparison with Other AMPK Inhibitors
This compound displays significantly greater potency compared to other commonly used AMPK inhibitors like SBI-0206965 and Compound C.[3][7] Under standard assay conditions, this compound is over 20-fold more potent than SBI-0206965.[3] While this compound is highly selective for AMPK, it has been shown to also potently inhibit all four isoforms of the 90-kDa ribosomal S6 kinase (RSK).[3][4]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the AMPK kinase domain.[8] This binding induces a unique inactive conformation of the kinase. A key feature of this compound's mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[9][10] This bridge stabilizes the activation loop, leading to the repositioning of the DFG motif and disruption of the regulatory spine, ultimately locking the kinase in an inactive state.[10]
Interestingly, treatment of cells with this compound can lead to an unexpected increase in the phosphorylation of AMPK at its activating site, Threonine 172.[1][11] This paradoxical effect is thought to occur because this compound primarily protects Thr172 from dephosphorylation.[1][12] Despite this increased phosphorylation, the phosphorylation of downstream AMPK targets is completely inhibited, confirming this compound's inhibitory action in a cellular context.[1][11]
Caption: Mechanism of this compound action on AMPK signaling.
Experimental Protocols
In Vitro Kinase Activity Assay (TR-FRET)
A common method to determine the potency of AMPK inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the specific AMPK isoform, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a control compound to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., room temperature or 30°C).
-
Detection: Stop the reaction and measure the TR-FRET signal, which correlates with the extent of substrate phosphorylation.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro AMPK kinase activity assay.
Cellular Assay for AMPK Inhibition
The inhibitory effect of this compound in a cellular context can be assessed by measuring the phosphorylation of downstream AMPK targets, such as Acetyl-CoA Carboxylase (ACC).
Workflow:
-
Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes or U2OS cells) and treat them with varying concentrations of this compound. An AMPK activator (e.g., MK-8722) can be used to stimulate AMPK activity.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ACC (pACC) and total ACC. An antibody for phosphorylated AMPK (pAMPK) can also be used.
-
Detection and Analysis: Detect the protein bands and quantify the band intensities to determine the ratio of pACC to total ACC, which reflects the level of AMPK activity.
Caption: Workflow for a cellular assay to measure AMPK inhibition.
Conclusion
This compound is a powerful and selective tool for investigating the physiological and pathological roles of AMPK. Its high potency across various isoforms, coupled with a well-characterized mechanism of action, makes it a superior choice over older inhibitors. However, researchers should consider its off-target effects on RSK isoforms and its low in vivo bioavailability when designing experiments.[1][6]
References
- 1. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. themoonlight.io [themoonlight.io]
- 9. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for BAY-3827: A Guide for Laboratory Professionals
Researchers and drug development professionals handling BAY-3827, a potent and selective AMPK inhibitor, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately alert laboratory personnel and follow established institutional procedures for chemical spill cleanup.
Step-by-Step Disposal Protocol for this compound
As a research chemical, unused or waste this compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Classification :
-
Treat all forms of this compound (solid powder, solutions) and any contaminated materials (e.g., pipette tips, vials, absorbent pads) as hazardous waste.
-
Consult your institution's chemical waste management guidelines for specific classification.
-
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container must be in good condition with a secure screw-top cap.
-
Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that this compound waste is segregated from incompatible chemicals to prevent accidental reactions.[1]
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS or hazardous waste management program.
-
Follow the specific procedures outlined by your institution for waste collection.
-
Quantitative Data and Physical Properties
The following table summarizes key quantitative data and physical properties for this compound, which are important for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₅FN₆O | Selleck Chemicals |
| Molecular Weight | 468.53 g/mol | Selleck Chemicals |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | DMSO: 2 mg/mL | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Experimental Protocols Referenced
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined above are based on established guidelines for the management of laboratory chemical waste from various institutions and safety organizations.[1][2][3] These guidelines represent the industry standard for ensuring the safe and environmentally responsible disposal of research chemicals.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling BAY-3827
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of BAY-3827, a potent and selective AMP-activated protein kinase (AMPK) inhibitor. Given its biological activity and classification as a combustible solid, adherence to these guidelines is essential to ensure personnel safety and operational integrity.
I. Compound and Hazard Identification
This compound is a white to beige powder. While a specific Safety Data Sheet (SDS) is not publicly available, its known properties and classification necessitate careful handling.
| Property | Value | Source |
| Chemical Name | N-[5-(3,5-Dicyano-1,2,6-trimethyl-1,4-dihydropyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide | N/A |
| CAS Number | 2377576-35-5 | N/A |
| Molecular Formula | C27H25FN6O | N/A |
| Molecular Weight | 468.53 g/mol | N/A |
| Physical Form | White to beige powder | N/A |
| Known Hazards | Combustible Solid (Storage Class 11) | N/A |
| Water Hazard | Class 3 (Severe) | N/A |
II. Personal Protective Equipment (PPE)
Due to its nature as a potent, biologically active powder, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne powder and potential splashes of solutions. |
| Body Protection | Disposable, low-permeability lab coat with long sleeves and tight cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or glove box. | Mitigates the risk of inhaling the fine powder, which is a primary route of exposure for potent compounds. |
III. Operational Plan: Handling and Storage
A. Engineering Controls
-
Weighing and Aliquoting: All handling of solid this compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain airborne particles.
-
Solution Preparation: Preparation of this compound solutions should also be performed within a chemical fume hood.
B. Storage
-
Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions (typically in DMSO) into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
C. Solution Preparation
This compound is soluble in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | ≥ 2 mg/mL |
Protocol for Reconstitution:
-
Ensure all necessary PPE is correctly worn.
-
Perform all operations within a certified chemical fume hood.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a heavy-duty plastic bag. |
| DMSO Solutions of this compound | Collect in a sealed, properly labeled container for liquid organic chemical waste. Do not dispose of down the drain. |
| Contaminated PPE (gloves, disposable lab coats) | Dispose of as solid hazardous waste in a designated, sealed container. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable (e.g., DMSO).
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
V. Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates downstream targets to promote catabolic pathways (e.g., fatty acid oxidation) and inhibit anabolic pathways (e.g., protein and lipid synthesis), thereby restoring energy balance. By inhibiting AMPK, this compound blocks these downstream effects.
Caption: Mechanism of this compound action on the AMPK signaling pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
